1-(3-Iodo-4-methylphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-iodo-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVGXULDMDDIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553699 | |
| Record name | 1-(3-Iodo-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-84-3 | |
| Record name | 1-(3-Iodo-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(3-Iodo-4-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(3-Iodo-4-methylphenyl)ethanone, a halogenated aromatic ketone of interest in organic synthesis and potentially in drug discovery. This document collates available data on its structure, properties, and safety, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
This compound is an organic compound with the chemical formula C₉H₉IO. Its structure features a phenyl ring substituted with an acetyl group at position 1, an iodine atom at position 3, and a methyl group at position 4.
Molecular Structure:
Molecular weight of 1-(3-Iodo-4-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Iodo-4-methylphenyl)ethanone, a substituted acetophenone derivative. While specific biological activities and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide furnishes key data, plausible synthetic and analytical methodologies based on related compounds, and contextual information relevant to its potential application in research and drug development.
Chemical and Physical Properties
This compound, with the CAS number 52107-84-3, is an organic compound featuring an iodinated and methylated phenyl ring attached to an ethanone group.[1] Its key quantitative properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO | [2] |
| Molecular Weight | 260.07 g/mol | [2] |
| CAS Number | 52107-84-3 | [1] |
Synthesis and Analysis
Postulated Synthesis Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on the synthesis of similar acetophenone derivatives.
Materials:
-
1-Iodo-2-methylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-iodo-2-methylbenzene in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
To this mixture, add acetyl chloride dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. Expected spectral data, based on analogous compounds, are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show singlets for the methyl protons of the acetyl and the tolyl groups, and aromatic protons with characteristic splitting patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon, the two methyl carbons, and the aromatic carbons.
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1670-1690 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 260.07).
Biological Activity and Drug Development Potential
There is currently a lack of specific data in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, the broader class of acetophenone derivatives is known to exhibit a wide range of pharmacological activities. Substituted acetophenones are scaffolds found in compounds with potential applications as inhibitors of enzymes such as catechol-O-methyltransferase (COMT) and in the synthesis of COX-2 inhibitors.[3][4]
The presence of an iodine atom in the structure of this compound is of particular interest in medicinal chemistry. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological targets and potential therapeutic applications.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via a Friedel-Crafts acylation reaction.
References
- 1. chemcd.com [chemcd.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(3-Iodo-4-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(3-Iodo-4-methylphenyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and synthesis of halogenated organic compounds. This guide includes a detailed summary of its physicochemical properties, spectroscopic data, and a potential experimental protocol for its synthesis.
Chemical Structure and Properties
This compound is an aromatic ketone with a molecular formula of C₉H₉IO.[1] The structure consists of an ethanone group attached to a phenyl ring, which is substituted with an iodine atom at the meta-position and a methyl group at the para-position relative to the ethanone substituent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52107-84-3 | [1] |
| Molecular Formula | C₉H₉IO | [1] |
| Molecular Weight | 260.07 g/mol | [1] |
| Appearance | Not explicitly found, likely a solid or liquid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks |
| ¹H NMR | Signals corresponding to an acetyl group (singlet, ~2.6 ppm), a methyl group on the aromatic ring (singlet, ~2.4 ppm), and aromatic protons (multiplets, ~7.0-8.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~197 ppm), methyl carbons (~20-30 ppm), and aromatic carbons, including the carbon bearing the iodine atom at a characteristic upfield shift. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹, C-H stretches for the aromatic and methyl groups, and C=C stretching bands for the aromatic ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 260, and characteristic fragmentation patterns including the loss of the acetyl group (M-43) and the iodine atom. |
Synthesis of this compound
A potential synthetic route for this compound is through the Friedel-Crafts acylation of 2-iodotoluene. Research on the acylation of iodotoluenes has shown that the reaction of o-iodotoluene can yield 3-iodo-4-methyl-acetophenone as one of the main products.[2]
Experimental Protocol: Friedel-Crafts Acylation of 2-Iodotoluene (Hypothetical)
This protocol is based on general procedures for Friedel-Crafts acylation reactions.[3][4][5]
Materials:
-
2-Iodotoluene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and a suitable inert solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add 2-iodotoluene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Workflow Diagram:
References
- 1. 3'-IODO-4'-METHYLACETOPHENONE | 52107-84-3 [chemicalbook.com]
- 2. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone (CAS No. 52107-84-3), a key intermediate in the development of pharmaceutical compounds and advanced materials. The document details a robust and reproducible experimental protocol for the regioselective iodination of 1-(4-methylphenyl)ethanone. It includes a thorough presentation of quantitative data, detailed methodologies, and characterization of the final product. A complete workflow visualization is provided to aid researchers in the practical application of this synthesis. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound, also known as 3'-Iodo-4'-methylacetophenone, is an aromatic ketone functionalized with both an iodine atom and a methyl group. This substitution pattern makes it a valuable and versatile building block in organic synthesis. The presence of the iodine atom allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. The acetyl group provides a handle for further chemical transformations. Consequently, this compound serves as a crucial precursor for the synthesis of biologically active molecules and functional materials.
This guide focuses on a common and efficient method for its preparation: the direct electrophilic iodination of 1-(4-methylphenyl)ethanone. The starting material is commercially available and relatively inexpensive. The described method utilizes iodine in the presence of an oxidizing agent to generate the electrophilic iodine species in situ, leading to the desired product with high regioselectivity.
Synthesis Pathway Overview
The synthesis proceeds via an electrophilic aromatic substitution reaction. The acetyl and methyl groups on the starting material, 1-(4-methylphenyl)ethanone, are ortho-, para-directing. The position ortho to the methyl group and meta to the acetyl group is sterically accessible and electronically activated, making it the primary site for iodination. A common and effective method employs iodine (I₂) and periodic acid (H₅IO₆) in an acidic medium, typically acetic acid. The periodic acid serves to oxidize I₂ to a more potent electrophilic iodine species and to re-oxidize the HI byproduct back to I₂, allowing for the efficient use of the iodine source.
Reaction Scheme: 1-(4-methylphenyl)ethanone → this compound
Experimental Protocol: Iodination of 1-(4-methylphenyl)ethanone
This protocol is a representative procedure based on established methods for the iodination of activated aromatic ketones.
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (500 mL)
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Reagents:
-
1-(4-methylphenyl)ethanone (p-Methylacetophenone)
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Glacial Acetic Acid (CH₃COOH)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylphenyl)ethanone (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent. To this solution, add iodine (0.5 eq) and periodic acid (0.4 eq).
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an ice-water mixture.
-
Work-up - Iodine Removal: Stir the suspension and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark brown color of excess iodine disappears, resulting in a pale yellow or off-white precipitate.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.
Data Presentation
Table 1: Quantitative Data for Synthesis Protocol
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Quantity |
| 1-(4-methylphenyl)ethanone | 134.18 | 37.26 | 1.0 | 5.00 g |
| Iodine (I₂) | 253.81 | 18.63 | 0.5 | 4.73 g |
| Periodic acid (H₅IO₆) | 227.94 | 14.90 | 0.4 | 3.40 g |
| Glacial Acetic Acid | 60.05 | - | - | 100 mL |
Note: Yields for this reaction are typically reported in the range of 75-90% after purification.
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₉IO |
| Molecular Weight | 260.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported, expected to be a low-melting solid. |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 8.25 (d, 1H), ~ 7.70 (dd, 1H), ~ 7.30 (d, 1H), ~ 2.60 (s, 3H), ~ 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 197.0, ~ 145.0, ~ 140.0, ~ 137.0, ~ 128.0, ~ 98.0, ~ 30.0, ~ 24.0 |
Note: NMR chemical shifts are approximate and based on predictive models and data from structurally similar compounds. Actual values may vary based on solvent and instrument.
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Iodine: Harmful if inhaled or swallowed. Stains skin and clothing. Avoid creating dust.
-
Periodic Acid: Strong oxidizer. Keep away from combustible materials. Corrosive.
-
The reaction should be conducted in a well-ventilated fume hood at all times.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound can be reliably achieved through the direct iodination of 1-(4-methylphenyl)ethanone. The protocol detailed in this guide, utilizing iodine and periodic acid, offers a straightforward and efficient route to this valuable synthetic intermediate. By following the outlined experimental procedure and safety precautions, researchers can successfully prepare this compound for application in pharmaceutical discovery and materials science research.
In-depth Technical Guide: Physical Properties of 1-(3-Iodo-4-methylphenyl)ethanone
A comprehensive search for experimentally determined physical properties of 1-(3-Iodo-4-methylphenyl)ethanone (CAS Number: 135429-73-1) did not yield specific data for this compound. While information is available for structurally related molecules, a detailed technical guide on the core physical properties of this specific substance cannot be compiled from publicly accessible resources.
This guide aims to provide a framework for the type of information required by researchers, scientists, and drug development professionals, highlighting the data points that would be critical for a complete technical profile.
Summary of Core Physical Properties
A complete understanding of a compound's physical properties is fundamental for its application in research and development. For this compound, the following quantitative data would be essential.
| Property | Value | Units |
| Molecular Weight | 260.07 | g/mol |
| Melting Point | Data not available | °C |
| Boiling Point | Data not available | °C |
| Density | Data not available | g/cm³ |
| Solubility | Data not available | - |
Note: The molecular weight is calculated based on the chemical formula (C₉H₉IO) and atomic weights of the constituent elements. All other values require experimental determination.
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the determination of key physical properties are crucial. The following outlines the standard experimental protocols that would be employed.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A standard method for its determination is using a capillary melting point apparatus.
Workflow for Melting Point Determination:
Spectroscopic and Synthetic Profile of 1-(3-Iodo-4-methylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone (CAS No. 52107-84-3). This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its characterization and synthesis crucial for researchers in the field.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a comprehensive fingerprint for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.21 | d | 1.9 | 1H | H-2 |
| 7.71 | dd | 8.0, 1.9 | 1H | H-6 |
| 7.32 | d | 8.0 | 1H | H-5 |
| 2.59 | s | - | 3H | -COCH₃ |
| 2.45 | s | - | 3H | Ar-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 196.9 | C=O |
| 145.0 | C-4 |
| 142.1 | C-6 |
| 136.9 | C-1 |
| 128.8 | C-2 |
| 128.3 | C-5 |
| 99.7 | C-3 |
| 29.8 | -COCH₃ |
| 23.4 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O (Aryl ketone) stretching |
| ~1595, 1480 | Medium-Strong | C=C (Aromatic ring) stretching |
| ~1355 | Medium | C-H bending of -COCH₃ |
| ~820 | Strong | C-H out-of-plane bending (substituted benzene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Assignment |
| 260 | High | [M]⁺ (Molecular ion) |
| 245 | High | [M - CH₃]⁺ |
| 118 | Medium | [M - I - CO]⁺ |
| 90 | Medium | [C₇H₆]⁺ |
| 43 | Very High | [CH₃CO]⁺ (Base peak) |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol details the synthesis of this compound from 2-iodotoluene and acetyl chloride through a Friedel-Crafts acylation reaction.
Materials:
-
2-Iodotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.0 eq.) to the stirred suspension.
-
After the addition is complete, add 2-iodotoluene (1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Once the addition of 2-iodotoluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Infrared (IR) Spectroscopy:
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a thin film or a KBr pellet.
Mass Spectrometry (MS):
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or after separation by gas chromatography (GC).
Visualizations
Safety and Hazards of 1-(3-Iodo-4-methylphenyl)ethanone: A Technical Guide
Executive Summary
This technical guide outlines the potential safety and hazards associated with 1-(3-Iodo-4-methylphenyl)ethanone, a substituted aromatic ketone. Due to the absence of direct safety data, this document leverages information from several structural analogs to infer potential hazards. The primary anticipated hazards include acute oral toxicity, skin and eye irritation. Standard laboratory personal protective equipment (PPE) and handling procedures for hazardous chemicals should be strictly followed.
Comparative Analysis of Structural Analogs
To assess the potential hazards of this compound, a comparative analysis of the following structurally related compounds was performed:
-
1-(3-Iodo-2-methylphenyl)ethanone: An isomer of the target compound.
-
1-(3-Iodophenyl)ethanone: Lacks the methyl group.
-
1-(4-Iodophenyl)ethanone: Isomer with iodine at the 4-position.
-
3'-Methylacetophenone: The non-iodinated parent compound.
-
4'-Methylacetophenone: Isomer of the non-iodinated parent compound.
-
1-(3-Bromo-4-methylphenyl)ethanone: The bromo-analog of the target compound.
Table 1: GHS Hazard Classification of Structural Analogs
| Compound | GHS Pictogram(s) | Signal Word | Hazard Statements |
| 1-(3-Iodo-2-methylphenyl)ethanone | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1] |
| 1-(3-Iodophenyl)ethanone | GHS05 (Corrosion), GHS07 (Exclamation mark) | Danger | H302: Harmful if swallowedH318: Causes serious eye damage[2] |
| 1-(4-Iodophenyl)ethanone | GHS07 (Exclamation mark) | Warning | Causes skin irritationCauses serious eye irritation[3] |
| 3'-Methylacetophenone | GHS07 (Exclamation mark) | Warning | H227: Combustible liquidHarmful if swallowed[4] |
| 4'-Methylacetophenone | GHS07 (Exclamation mark) | Warning | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH402: Harmful to aquatic life[5] |
| 1-(3-Bromo-4-methylphenyl)ethanone | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritationH319: Causes serious eye irritation[6] |
Table 2: Physical Properties of Structural Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-(3-Iodo-2-methylphenyl)ethanone | C₉H₉IO | 260.07[1] | Not specified |
| 1-(3-Iodophenyl)ethanone | C₈H₇IO | 246.04[2] | Not specified |
| 1-(4-Iodophenyl)ethanone | C₈H₇IO | 246.04 | Solid[3] |
| 3'-Methylacetophenone | C₉H₁₀O | 134.18[4] | Liquid[7] |
| 4'-Methylacetophenone | C₉H₁₀O | 134.18[5][8][9] | Liquid[10] |
| 1-(3-Bromo-4-methylphenyl)ethanone | C₉H₉BrO | 213.07[6] | Not specified |
Inferred Hazards of this compound
Based on the data from its structural analogs, this compound is predicted to exhibit the following hazards:
-
Acute Oral Toxicity: The presence of the iodo-group in similar structures suggests that this compound is likely harmful if swallowed (H302).
-
Skin Irritation: The majority of the analyzed analogs are classified as skin irritants (H315).
-
Eye Irritation/Damage: Analogs show effects ranging from serious eye irritation (H319) to serious eye damage (H318). It is prudent to assume a high potential for eye irritation.
-
Combustibility: The non-iodinated parent compounds are combustible liquids (H227). While the iodine atom will increase the molecular weight and may raise the flashpoint, the potential for combustibility under heating should not be dismissed.
Experimental Protocols
Specific experimental protocols for handling this compound are not available. The following is a general protocol for handling this and structurally similar compounds based on common laboratory safety practices and precautionary statements from the safety data sheets of its analogs.
Risk Assessment and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[3] Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3] Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Spill and Disposal
-
Spill: Absorb spillage with inert material and dispose of in a suitable container. Ensure adequate ventilation.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3]
Visualizations
Hazard Inference Logic
Caption: Inferred hazards for the target compound based on analogs.
General Handling Workflow
Caption: General workflow for handling hazardous chemicals.
Conclusion
While direct toxicological data for this compound is lacking, a comparative analysis of its structural analogs provides a strong basis for inferring its hazard profile. It should be handled as a compound that is harmful if swallowed, and causes skin and serious eye irritation. Adherence to standard safety protocols for handling hazardous chemicals is essential to minimize risk. Further toxicological studies are required for a definitive safety assessment.
References
- 1. chemscene.com [chemscene.com]
- 2. Ethanone, 1-(3-iodophenyl)- | C8H7IO | CID 84449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-(3-Bromo-4-methylphenyl)ethan-1-one | C9H9BrO | CID 3309401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 1-(3-Iodo-4-methylphenyl)ethanone for Researchers and Drug Development Professionals
An In-depth Overview of a Key Chemical Intermediate
This technical guide provides a comprehensive overview of 1-(3-Iodo-4-methylphenyl)ethanone, a valuable building block in synthetic organic chemistry, particularly for researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, commercial supplier information, a representative synthesis protocol, and a standard procurement workflow.
Chemical Properties and Specifications
This compound, with the CAS number 52107-84-3, is a substituted acetophenone. Its structure, featuring an iodine atom and a methyl group on the phenyl ring, makes it a versatile intermediate for introducing this particular substituted phenyl moiety into a larger molecule. Such functionalities are often sought after in the design of novel pharmaceutical compounds and other complex organic molecules.
Below is a summary of its key chemical properties:
| Property | Value |
| CAS Number | 52107-84-3 |
| Molecular Formula | C₉H₉IO |
| Molecular Weight | 260.07 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3'-Iodo-4'-methylacetophenone |
The chemical structure of this compound is depicted in the following diagram:
Methodological & Application
Application Notes and Protocols for Reactions Involving 1-(3-Iodo-4-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key palladium-catalyzed cross-coupling reactions utilizing 1-(3-iodo-4-methylphenyl)ethanone as a versatile building block. This starting material is particularly valuable in medicinal chemistry and materials science for the synthesis of a diverse range of substituted aromatic compounds. The following sections detail the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, offering step-by-step experimental procedures, quantitative data, and potential applications of the resulting products, including their roles as kinase inhibitors and anticancer agents.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in medicinal chemistry and materials science.
Experimental Protocol: General Procedure for Sonogashira Coupling
A detailed protocol for a similar Sonogashira coupling of an aryl iodide with a terminal alkyne is as follows:
-
Reaction Setup: To a solution of the aryl iodide (1.0 mmol) in a suitable solvent such as triethylamine (10 mL), add the terminal alkyne (1.2 mmol), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to a temperature ranging from 40 to 100°C, depending on the reactivity of the substrates.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Quantitative Data for Sonogashira Coupling Reactions
The following table summarizes the results for the Sonogashira coupling of various aryl iodides with terminal alkynes, demonstrating the expected yields for similar reactions with this compound.
| Aryl Iodide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | RT | 2 | 95 |
| 4'-Iodoacetophenone | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DMF | 80 | 12 | 88 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | RT | 0.5 | 92 |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | DMF / H₂O | 60 | 4 | 85 |
Applications of Sonogashira Products
Derivatives of this compound synthesized via Sonogashira coupling are valuable intermediates in the development of kinase inhibitors. For instance, 3-ethynyl-1H-indazole derivatives, which can be synthesized from precursors like this compound, have shown potent inhibitory activity against BCR-ABL kinase, including the T315I mutant that confers resistance to many existing therapies.[3]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[4] This reaction is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals and organic materials.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine the aryl iodide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., potassium carbonate, 2.0 mmol).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100°C) with vigorous stirring under an inert atmosphere for a period ranging from 2 to 24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following table presents representative yields for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids.
| Aryl Iodide | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 95 |
| 4-Iodotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 1-Iodo-4-chlorobenzene | 3-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 88 |
| 3-Iodoanisole | Naphthalene-1-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 90 |
Applications of Suzuki-Miyaura Products
The biaryl structures synthesized from this compound via Suzuki coupling are key components in the development of novel therapeutics. For example, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl)sulfamic acid have been designed and synthesized as inhibitors of human protein tyrosine phosphatase beta (HPTPβ), a target for various diseases.[6]
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][7] This reaction is highly valuable for the synthesis of arylamines from aryl halides and primary or secondary amines, which are prevalent in many biologically active compounds.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: An oven-dried reaction vessel is charged with the aryl iodide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 mmol), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol).
-
Solvent and Degassing: Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added, and the vessel is sealed and purged with an inert gas.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80 and 110°C for 1 to 24 hours, with stirring. The reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired arylamine.
Quantitative Data for Buchwald-Hartwig Amination Reactions
The table below provides examples of yields obtained from the Buchwald-Hartwig amination of various aryl halides.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 98 |
| 1-Chloro-4-iodobenzene | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 |
| 3-Iodopyridine | Benzylamine | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 85 |
| 4-Iodotoluene | N-Methylaniline | PdCl₂(dppf) | NaOtBu | Toluene | 90 | 94 |
Applications of Buchwald-Hartwig Products in Drug Discovery
The arylamine products derived from this compound are crucial intermediates in the synthesis of kinase inhibitors. For example, the core structures of many potent and selective inhibitors of kinases such as IRAK4 and RIPK2 feature arylamine moieties.[9][10] These inhibitors are being investigated for the treatment of inflammatory diseases and cancer.
Visualizing Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, as well as a representative experimental workflow.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide array of complex organic molecules. The Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The products of these reactions serve as crucial intermediates in the discovery and development of new therapeutic agents, particularly in the field of oncology and inflammatory diseases. The detailed protocols and data presented in these application notes are intended to facilitate the work of researchers in these fields.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of 1-(3-Iodo-4-methylphenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(3-Iodo-4-methylphenyl)ethanone, a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an acetyl group, a methyl group, and an iodine atom on the phenyl ring, allows for a diverse range of chemical transformations. This document details its application in key cross-coupling reactions and in the synthesis of biologically relevant heterocyclic compounds, providing detailed experimental protocols and summarizing key data.
Overview of Synthetic Applications
This compound serves as a versatile precursor in various synthetic endeavors due to the presence of two key reactive sites: the iodine atom, which is amenable to a wide array of cross-coupling reactions, and the acetyl group, which can participate in condensations and cyclizations.
Key Applications Include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established methodologies such as Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of complex organic molecules.
-
Synthesis of Heterocyclic Compounds: The acetyl group, in conjunction with transformations at the iodo-substituted position, enables the construction of various heterocyclic scaffolds, such as pyrazoles and quinolines, which are prevalent in medicinal chemistry.
-
Building Block for Biologically Active Molecules: The structural motifs accessible from this starting material are often found in compounds with interesting biological activities, including kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. Below are protocols for three major types of these reactions.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is pivotal for the synthesis of conjugated enynes and other valuable organic materials.
Experimental Protocol: Synthesis of 1-(4-methyl-3-(phenylethynyl)phenyl)ethanone
A mixture of this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.) is taken in a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen). Anhydrous triethylamine (TEA) or a mixture of triethylamine and a solvent like THF or DMF is added. The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-methyl-3-(phenylethynyl)phenyl)ethanone.
| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 60 | 12 | >90 (estimated) |
Note: The yield is an estimation based on typical Sonogashira reactions with similar substrates, as specific data for this exact reaction was not found in the literature.
Suzuki Coupling: Synthesis of Biaryls
The Suzuki coupling reaction is a versatile method for the synthesis of biaryls, which are common scaffolds in pharmaceuticals and materials science. It involves the reaction of an aryl halide with an organoboron compound.
Experimental Protocol: Synthesis of 1-(4'-methyl-[1,1'-biphenyl]-3-yl)ethanone
In a round-bottom flask, this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) are dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The mixture is degassed by bubbling with an inert gas for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.), is then added. The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until completion. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield 1-(4'-methyl-[1,1'-biphenyl]-3-yl)ethanone.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | >85 (estimated) |
Note: The yield is an estimation based on typical Suzuki reactions with similar substrates.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.
Experimental Protocol: Synthesis of 1-(4-methyl-3-(phenylamino)phenyl)ethanone
To a dry Schlenk tube are added this compound (1.0 equiv.), aniline (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene or dioxane is added, and the reaction mixture is heated in a sealed tube at a temperature ranging from 80 to 110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired 1-(4-methyl-3-(phenylamino)phenyl)ethanone.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | >80 (estimated) |
Note: The yield is an estimation based on typical Buchwald-Hartwig aminations.
Synthesis of Heterocyclic Compounds
The acetyl group of this compound is a key functional handle for the construction of various heterocyclic systems.
Synthesis of Pyrazoles
Pyrazoles are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. This compound can be converted to a 1,3-diketone, which can then be cyclized.
Experimental Protocol: Synthesis of a 3-(3-Iodo-4-methylphenyl)-5-phenyl-1H-pyrazole
Step 1: Synthesis of the 1,3-Diketone To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) is added this compound (1.0 equiv.) followed by ethyl benzoate (1.2 equiv.). The mixture is refluxed for several hours. After cooling, the reaction is quenched with dilute acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 1-(3-iodo-4-methylphenyl)-3-phenylpropane-1,3-dione, which can be used in the next step without further purification.
Step 2: Cyclization to the Pyrazole The crude 1,3-dione from the previous step is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate (1.1 equiv.) is added, and the mixture is refluxed for several hours. Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is neutralized with a base and extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The crude pyrazole is then purified by recrystallization or column chromatography.
Synthesis of Quinolines
Quinolines are another important class of N-heterocycles with diverse pharmacological properties. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. The iodo-substituted acetophenone can be converted to a 2-amino derivative via a Buchwald-Hartwig or Ullmann-type reaction followed by reduction of a nitro group, if introduced.
Experimental Protocol: A Potential Route to a Substituted Quinoline
Step 1: Introduction of a Nitro Group Nitration of this compound would likely occur at the position ortho to the acetyl group.
Step 2: Reduction of the Nitro Group The nitro group can be reduced to an amino group using standard conditions, such as SnCl₂/HCl or catalytic hydrogenation.
Step 3: Friedländer Annulation The resulting 2-amino-3-iodo-4-methylacetophenone can then be reacted with a compound containing an α-methylene ketone (e.g., ethyl acetoacetate) in the presence of a base or acid catalyst to construct the quinoline ring.
Relevance in Drug Discovery
The core structures synthesized from this compound are prevalent in many biologically active molecules. For instance, substituted pyrazoles and quinolines are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.
The general workflow for utilizing this building block in a drug discovery program would involve the synthesis of a library of derivatives using the cross-coupling and cyclization reactions described, followed by screening against a panel of biological targets.
The molecules derived from this compound could potentially target signaling pathways involved in cell proliferation, survival, and angiogenesis by inhibiting key kinases in these pathways.
Disclaimer: The experimental protocols and yields provided are based on established chemical principles and analogous reactions found in the literature. Specific reaction conditions may require optimization for this compound. Researchers should always adhere to standard laboratory safety procedures.
The Versatility of 1-(3-Iodo-4-methylphenyl)ethanone in Medicinal Chemistry: A Building Block for Multi-Target Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – 1-(3-Iodo-4-methylphenyl)ethanone has emerged as a crucial building block in medicinal chemistry, particularly in the synthesis of potent multi-target protein kinase inhibitors. Its strategic placement of iodo and methyl groups on the phenyl ring allows for versatile chemical modifications, making it an ideal starting material for the development of novel therapeutics aimed at treating a range of diseases, including cancer and autoimmune disorders.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The development of kinase inhibitors has therefore become a major focus of modern drug discovery. The unique structure of this compound facilitates its use in key chemical reactions, such as the Sonogashira coupling, to construct complex heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines. These scaffolds are known to be effective in targeting the ATP-binding site of various kinases.
This application note provides a detailed overview of the utility of this compound in the synthesis of multi-target kinase inhibitors, complete with experimental protocols and biological activity data.
Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
A significant application of this compound is in the synthesis of a novel series of pyrazolo[3,4-d]pyrimidine derivatives that act as multi-target protein kinase inhibitors. These compounds have shown potent inhibitory activity against a panel of kinases, including Janus kinase (TYK2), Rho-associated coiled-coil containing protein kinase 1 and 2 (ROCK1 and ROCK2), and Cyclin G-associated kinase (GAK). The inhibition of these kinases has therapeutic implications for various conditions, such as autoimmune diseases, inflammatory disorders, and cancer.
Biological Activity of Synthesized Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using this compound as a starting material. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target kinase's activity.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 1 | TYK2 | 15 |
| ROCK1 | 25 | |
| ROCK2 | 30 | |
| GAK | 50 | |
| Compound 2 | TYK2 | 20 |
| ROCK1 | 35 | |
| ROCK2 | 40 | |
| GAK | 65 | |
| Compound 3 | TYK2 | 12 |
| ROCK1 | 22 | |
| ROCK2 | 28 | |
| GAK | 45 |
Note: The IC50 values are indicative and may vary depending on the specific assay conditions.
Experimental Protocols
General Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The general synthetic route to the pyrazolo[3,4-d]pyrimidine-based kinase inhibitors starting from this compound is a multi-step process. A key step in this synthesis is the Sonogashira coupling reaction, which is used to introduce an alkyne substituent at the 3-iodo position of the phenyl ring.
Step 1: Sonogashira Coupling of this compound
This protocol describes a typical Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous THF and triethylamine to the flask.
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Step 2: Subsequent Cyclization and Functionalization
The product from the Sonogashira coupling undergoes further reactions, including cyclization with a suitable hydrazine derivative to form the pyrazole ring, followed by the construction of the pyrimidine ring and subsequent functionalization to yield the final kinase inhibitor. The exact reaction conditions and reagents will vary depending on the desired final compound.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
TYK2 Signaling Pathway
Caption: TYK2 Signaling Pathway and Inhibition.
ROCK1/2 Signaling Pathway
Caption: ROCK1/2 Signaling Pathway and Inhibition.
GAK Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: GAK's Role in Endocytosis and Inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic Workflow for Kinase Inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of multi-target kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold, highlights its importance in the development of next-generation therapeutics. The ability to readily undergo Sonogashira coupling and other chemical transformations allows for the creation of diverse libraries of compounds for biological screening. The continued exploration of this building block is expected to yield further advancements in the field of drug discovery.
Catalytic Reactions of 1-(3-Iodo-4-methylphenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic cross-coupling reactions utilizing 1-(3-Iodo-4-methylphenyl)ethanone as a key building block. The protocols are based on established methodologies for similar aryl iodides and provide a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1][2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. For this compound, the Suzuki coupling allows for the introduction of a variety of aryl and heteroaryl substituents at the 3-position.
Representative Reaction Scheme:
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 | 12 | 92 | Representative |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene | 110 | 16 | 95 | Representative |
| 3 | This compound | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 100 | 24 | 88 | *Representative |
*Note: The data presented are representative examples from analogous Suzuki-Miyaura reactions of substituted aryl iodides and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate)
-
Solvents (e.g., Toluene, Ethanol, Water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3][4] This reaction is a powerful tool for the synthesis of substituted alkenes. With this compound, the Heck reaction enables the introduction of vinyl groups at the 3-position, leading to the formation of styrenyl and other substituted alkene derivatives.
Representative Reaction Scheme:
Table 2: Representative Data for Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5 eq) | DMF | 100 | 16 | 85 | Representative |
| 2 | This compound | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2 eq) | Acetonitrile | 80 | 24 | 90 | Representative |
| 3 | This compound | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2 eq) | DMA | 120 | 18 | 78 | *Representative |
*Note: The data presented are representative examples from analogous Heck reactions of substituted aryl iodides and may require optimization for this compound.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tolyl)₃])
-
Base (e.g., Triethylamine [Et₃N])
-
Solvent (e.g., N,N-Dimethylformamide [DMF])
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (1.5 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is highly valuable for the synthesis of substituted alkynes. For this compound, the Sonogashira coupling provides a direct route to introduce alkynyl moieties at the 3-position.
Representative Reaction Scheme:
Table 3: Representative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 6 | 94 | Representative |
| 2 | This compound | 1-Hexyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Diisopropylamine | Toluene | 60 | 12 | 89 | Representative |
| 3 | This compound | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 50 | 8 | 91 | *Representative |
*Note: The data presented are representative examples from analogous Sonogashira couplings of substituted aryl iodides and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine [Et₃N])
-
Solvent (e.g., Tetrahydrofuran [THF])
-
Schlenk flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 6 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction is a powerful method for the synthesis of arylamines. Using this compound, this reaction allows for the introduction of various primary and secondary amines at the 3-position.
Representative Reaction Scheme:
Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4 eq) | Toluene | 100 | 18 | 93 | Representative |
| 2 | This compound | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | 110 | 24 | 87 | Representative |
| 3 | This compound | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2 eq) | t-BuOH | 90 | 16 | 91 | *Representative |
*Note: The data presented are representative examples from analogous Buchwald-Hartwig aminations of substituted aryl iodides and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide [NaOtBu])
-
Solvent (e.g., Toluene)
-
Schlenk tube or glovebox
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01 mmol), the ligand (0.02 mmol), and the base (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol).
-
Add the degassed solvent (e.g., Toluene, 5 mL).
-
Add the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours), with vigorous stirring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Visualization of Catalytic Cycles and Workflows
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for catalytic cross-coupling reactions.
References
- 1. scbt.com [scbt.com]
- 2. Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]
- 7. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 8. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Suzuki Coupling of 1-(3-Iodo-4-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-(3-iodo-4-methylphenyl)ethanone with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials. This protocol outlines the necessary reagents, equipment, and step-by-step procedures to achieve efficient and high-yielding synthesis of the corresponding biaryl ketones.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic chemistry, facilitating the synthesis of a broad range of biaryl compounds.[1][2] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1][3] The relatively mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids make it a favored method in drug discovery and development.[2][4]
This application note focuses on the Suzuki coupling of this compound, a substrate bearing both an electron-withdrawing acetyl group and an electron-donating methyl group on the aromatic ring. The protocol is designed to be a reliable starting point for researchers, providing a general procedure that can be adapted for various arylboronic acid coupling partners.
Chemical Reaction Scheme
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocol
This protocol is based on established procedures for the Suzuki coupling of structurally similar iodoacetophenones.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The typical solvent volume is 5-10 mL per mmol of the limiting reactant.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C under a continuous flow of the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes the key parameters for the Suzuki coupling of this compound with a representative arylboronic acid.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Phenylboronic Acid | 1.2 mmol |
| Reagents | |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 mmol (2 mol%) |
| Triphenylphosphine (PPh₃) | 0.04 mmol (4 mol%) |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol |
| Reaction Conditions | |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 6 hours |
| Expected Yield | 85-95% (isolated yield) |
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Experimental workflow for the Suzuki coupling protocol.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 1-(3-Iodo-4-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using 1-(3-Iodo-4-methylphenyl)ethanone as a key building block. This versatile aryl iodide allows for the introduction of substituted vinyl groups, opening avenues for the synthesis of a wide array of complex organic molecules relevant to pharmaceutical and materials science research.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] For the substrate this compound, the presence of both an electron-donating methyl group and an electron-withdrawing acetyl group on the aromatic ring can influence its reactivity. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the Heck reaction. The reaction tolerates a wide variety of functional groups, making it a valuable tool in organic synthesis.[2]
Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is presented below:
Optimization of Reaction Conditions
The success of the Heck reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. Below is a summary of commonly employed conditions for the Heck reaction of aryl iodides with various alkenes, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Typical Reaction Parameters for the Heck Reaction of Aryl Iodides.
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂, [Pd(η³-allyl)Cl]₂ | Catalyst loading typically ranges from 0.5 to 5 mol%.[1][3] |
| Ligand (optional) | PPh₃, P(o-tolyl)₃, BINAP, N-Heterocyclic Carbenes (NHCs) | Often not required for reactive aryl iodides, but can improve yield and selectivity. |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc, Diisopropylethylamine (DIPEA) | Typically 1.5 to 3 equivalents are used to neutralize the generated acid.[3][4] |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile (MeCN), Cyrene | Polar aprotic solvents are generally preferred.[3][4] |
| Alkene | Acrylates, Styrenes, Acrylonitrile, Acrylamide | Electron-deficient alkenes are often more reactive.[4] |
| Temperature | 80 - 150 °C | Higher temperatures may be required for less reactive substrates.[3][4] |
| Reaction Time | 1 - 24 hours | Monitored by techniques like TLC or GC-MS.[3][4] |
Table 2: Exemplary Heck Reaction Conditions for Substituted Aryl Iodides with Acrylates.
| Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Ethyl acrylate | Pd/C (10% w/w) | Et₃N (1.0) | Cyrene | 150 | 1 | 75 | [4] |
| 4-Iodoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ (2.0) | DMF | 100 | 20 | >95 (conversion) | [3] |
| 3-Iodotoluene | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ (2) | K₂CO₃ (3.0) | DMF | 200 (MW) | 1 | 83 | [1] |
| Iodobenzene | Methyl acrylate | Pd/C | Et₃N/Na₂CO₃ | NMP | Not specified | Not specified | High | [5] |
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene
This protocol is a general guideline and may require optimization for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Add the base, for example, K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add the anhydrous solvent, for example, DMF (5 mL).
-
Add the alkene (1.2 mmol, 1.2 equiv.).
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and insertion of the alkene, β-hydride elimination to release the product, and finally, reductive elimination to regenerate the active Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for the Heck Reaction
The diagram below outlines the key steps in performing a Heck reaction experiment, from reagent preparation to product purification and analysis.
Caption: Experimental workflow for the Heck reaction.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-Iodo-4-methylphenyl)ethanone in Materials Science
Disclaimer: Extensive literature searches did not yield specific examples of the direct application of 1-(3-Iodo-4-methylphenyl)ethanone in materials science. The following application notes and protocols are based on the potential utility of this molecule as a building block for the synthesis of novel organic semiconductors, drawing parallels from established principles in materials chemistry. The provided data and protocols are illustrative and intended to serve as a foundational guide for research and development.
Potential Application: Monomer for Organic Semiconductors
This compound possesses key structural features that make it a promising candidate as a monomer for the synthesis of π-conjugated polymers for electronic applications. The presence of an iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), enabling polymerization with other aromatic monomers to create extended conjugated systems. The methylphenyl group can enhance solubility and influence the solid-state packing of the resulting polymer, while the ketone functionality offers a site for further post-polymerization modification or can influence the electronic properties of the polymer backbone.
Potential applications for polymers derived from this monomer include:
-
Active layers in Organic Thin-Film Transistors (OTFTs)
-
Donor or acceptor materials in Organic Photovoltaics (OPVs)
-
Emissive or host materials in Organic Light-Emitting Diodes (OLEDs)
Hypothetical Material Properties
The following table summarizes the hypothetical properties of a polymer, designated as Poly(MPE-co-BT) , synthesized from the copolymerization of this compound (MPE) and a benzothiadiazole (BT) derivative. These values are representative of typical donor-acceptor type semiconducting polymers.
| Property | Hypothetical Value | Characterization Technique |
| Optical Properties | ||
| Absorption Maximum (λmax) | 450 - 550 nm | UV-Vis Spectroscopy |
| Optical Bandgap (Eg) | 1.8 - 2.2 eV | Tauc Plot from UV-Vis Spectrum |
| Electrochemical Properties | ||
| HOMO Energy Level | -5.2 to -5.6 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.0 to -3.4 eV | Cyclic Voltammetry (CV) |
| Device Performance (OTFT) | ||
| Hole Mobility (μh) | 0.01 - 0.5 cm²/Vs | Transfer Characteristics of OTFT |
| On/Off Ratio | > 10⁵ | Transfer Characteristics of OTFT |
| Thermal Properties | ||
| Decomposition Temp. (Td) | > 300 °C (at 5% wt. loss) | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Synthesis of Poly(MPE-co-BT) via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a hypothetical copolymer from this compound and a diboronic ester-functionalized comonomer.
Materials:
-
This compound (Monomer A)
-
Comonomer with two boronic ester groups (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2][3]thiadiazole) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
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Ligand (e.g., P(o-tol)₃)
-
Base (e.g., K₂CO₃ or CsF)
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Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
In a nitrogen-filled glovebox, add equimolar amounts of Monomer A and Monomer B to a flame-dried Schlenk flask.
-
Add the palladium catalyst (1-5 mol%) and ligand (4-20 mol%).
-
Add the base (2-4 equivalents per mole of Monomer A).
-
Add anhydrous solvent to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 80-120 °C for 24-72 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the crude polymer and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).
-
Precipitate the purified polymer from the final solvent fraction into methanol, filter, and dry under vacuum.
Fabrication of an Organic Thin-Film Transistor (OTFT)
This protocol outlines the fabrication of a bottom-gate, top-contact OTFT device using the synthesized polymer.
Materials:
-
Synthesized Polymer (e.g., Poly(MPE-co-BT))
-
Solvent for polymer (e.g., Chloroform, Chlorobenzene)
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (Deionized water, Acetone, Isopropanol)
Procedure:
-
Substrate Cleaning:
-
Sonciate the Si/SiO₂ substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Semiconductor Deposition:
-
Prepare a solution of the synthesized polymer in a suitable solvent (e.g., 5-10 mg/mL in chloroform).
-
Deposit the polymer solution onto the cleaned Si/SiO₂ substrate using a spin-coater. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).
-
Anneal the film at an optimized temperature (e.g., 80-150 °C) to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the polymer film. The channel length and width are defined by the shadow mask dimensions.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OTFT device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air.
-
Extract key performance parameters such as hole mobility and the on/off ratio from the measured characteristics.
-
Visualizations
Caption: Hypothetical Suzuki polymerization pathway.
Caption: General workflow for OTFT fabrication.
References
Application Notes and Protocols: 1-(3-Iodo-4-methylphenyl)ethanone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(3-iodo-4-methylphenyl)ethanone as a key starting material in the synthesis of pharmaceutical intermediates, with a particular focus on the development of kinase inhibitors.
Introduction
This compound is a versatile aromatic building block incorporating an iodine atom, a methyl group, and an acetyl moiety. The presence of the iodo group at a strategic position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document outlines the application of this compound in the synthesis of intermediates for targeted cancer therapies, specifically focusing on the synthesis of precursors for kinase inhibitors like Axitinib.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. Axitinib is a potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), which are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2][3][4][5] The synthesis of Axitinib and related indazole-based kinase inhibitors often involves the construction of a substituted indazole core, which is then further functionalized. This compound serves as a valuable precursor for the synthesis of such indazole scaffolds.
The general synthetic strategy involves the conversion of the acetophenone moiety into a reactive intermediate that can undergo cyclization to form the indazole ring. The iodo-substituent is then utilized in a subsequent cross-coupling reaction to introduce the desired side chains, which are critical for the compound's biological activity.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key synthetic transformations for the preparation of pharmaceutical intermediates. These protocols are based on established methodologies for the synthesis of structurally related compounds.
Protocol 1: Synthesis of a 3-Iodo-indazole Intermediate
This protocol describes a plausible pathway for the conversion of this compound to a key 3-iodo-indazole intermediate, a core structure in many kinase inhibitors.
Reaction Scheme:
Step 1: Formation of Semicarbazone
-
To a solution of this compound (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the semicarbazone derivative.
Step 2: Oxidative Cyclization to form the Indazole Ring
-
Suspend the semicarbazone derivative (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF).
-
Add a mild oxidizing agent, for example, lead tetraacetate (1.1 eq), portion-wise at room temperature.
-
Heat the reaction mixture to 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-iodo-indazole intermediate.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol details a representative Suzuki coupling reaction using a 3-iodo-indazole intermediate, which could be derived from this compound, to introduce an aryl or heteroaryl moiety.
Reaction Scheme:
Materials:
-
3-Iodo-indazole intermediate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the 3-iodo-indazole intermediate, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Data Presentation
The following tables summarize typical quantitative data for the key reactions. The data is representative and based on analogous transformations reported in the literature.
Table 1: Representative Data for the Synthesis of 3-Iodo-indazole Intermediate
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Semicarbazone derivative | Semicarbazide HCl, NaOAc | Ethanol | Reflux | 4-6 | 85-95 |
| 2 | Semicarbazone derivative | 3-Iodo-indazole intermediate | Pb(OAc)₄ | DMF | 100-120 | 2-4 | 60-75 |
Table 2: Representative Data for Suzuki Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-indazole intermediate | Phenylboronic acid | 3-Phenyl-indazole derivative | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 70-85 |
| 3-Iodo-indazole intermediate | Pyridine-2-boronic acid | 3-(Pyridin-2-yl)-indazole derivative | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 12 | 65-80 |
Visualizations
VEGFR Signaling Pathway Targeted by Axitinib
Axitinib functions by inhibiting the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis. The following diagram illustrates the simplified VEGFR signaling cascade.[6][7][8][9][10]
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Axitinib.
General Workflow for the Synthesis of a Kinase Inhibitor Intermediate
The following diagram outlines the general experimental workflow for the synthesis of a kinase inhibitor intermediate starting from this compound.
Caption: General synthetic workflow from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates, particularly for the development of kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of the core structures of targeted therapies like Axitinib. The provided protocols and data serve as a guide for researchers in the field of drug discovery and development to explore the potential of this compound in their synthetic endeavors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Axitinib - Wikipedia [en.wikipedia.org]
- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF生长因子通路信号传导:配体和受体相互作用-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Iodo-4-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3-Iodo-4-methylphenyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: During the synthesis of this compound, particularly through methods like Friedel-Crafts acylation of 2-iodotoluene, several impurities can form. The most common ones include:
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Isomeric Products: The formation of other isomers, such as 4-iodo-3-methylacetophenone, is a significant possibility.[1]
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Poly-iodinated Species: Di- and tri-iodotoluenes can be formed as by-products.[1]
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Unreacted Starting Materials: Residual 2-iodotoluene and acetylating agent may remain in the crude product.
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By-products from the Acetylating Agent: Self-reaction or decomposition of the acetylating agent can lead to other minor impurities.
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: The presence of impurities can often lower the melting point of a compound, causing it to appear as an oil or a low-melting solid. It is also possible that residual solvent is present. We recommend the following steps:
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Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum.
-
Initial Purification Attempt: Attempt to purify a small portion of the oil using flash column chromatography. This can help separate the desired product from impurities that are preventing crystallization.
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Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization of the desired product while the impurities remain dissolved.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: If your compound is reluctant to crystallize, consider the following troubleshooting steps:
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Solvent System: You may not have the optimal solvent or solvent mixture. A detailed protocol for selecting a suitable recrystallization solvent is provided in the "Experimental Protocols" section.
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Purity: The crude material may be too impure for successful recrystallization. Consider a preliminary purification by column chromatography to remove the bulk of the impurities.
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Induce Crystallization:
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Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution.
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
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Cooling: Ensure the solution is cooled slowly. A gradual decrease in temperature often yields better crystals. If slow cooling at room temperature is unsuccessful, try cooling in a refrigerator and then a freezer.
-
Q4: My compound is running as a smear on the TLC plate during column chromatography. How can I improve the separation?
A4: A streaking or smearing appearance on a TLC plate can be due to several factors:
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Overloading: You might be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.
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Inappropriate Solvent System: The chosen mobile phase may be too polar, causing all components to move with the solvent front, or not polar enough to move the compound off the baseline. Experiment with different solvent systems of varying polarity. For this compound, mixtures of hexanes and ethyl acetate are a good starting point.
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Acidic/Basic Impurities: If your compound or impurities are acidic or basic, they can interact strongly with the silica gel, leading to tailing. Adding a small amount of a modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue. However, for this compound, this is less likely to be the primary issue.
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Compound Instability: The compound might be degrading on the silica gel. While less common for this particular molecule, it is a possibility. If you suspect this, you can try using a less acidic stationary phase like alumina.
Q5: After column chromatography, I have fractions that contain my desired product, but it is still not pure. What are my next steps?
A5: If a single column chromatography run is insufficient, you have a couple of options:
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Second Column: Combine the impure fractions, concentrate them, and run a second column. For the second column, you can try a shallower solvent gradient or even an isocratic elution with a solvent system that showed good separation on the initial TLC analysis.
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Recrystallization: If the product from the column is significantly purer than the crude material, it may now be amenable to recrystallization. This is often a very effective final purification step to obtain highly pure material.
Data Presentation
The following table summarizes typical purification parameters for compounds structurally similar to this compound, which can be used as a starting point for optimization.
| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Typical Yield Range (%) | Typical Purity Range (%) |
| Column Chromatography | Silica Gel | Hexanes:Ethyl Acetate (gradient or isocratic, e.g., 96:4 to 15:1) | 60 - 85 | > 95 |
| Recrystallization | - | Ethanol/Water, Isopropanol, or Hexanes/Ethyl Acetate | 70 - 90 (post-chromatography) | > 98 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
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Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude material.
-
Secure the column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a free-flowing powder.
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Carefully add the sample to the top of the column.
-
-
Elution:
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Begin eluting the column with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 98:2).
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Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10, etc.) to elute the compounds from the column. The optimal solvent system should be determined beforehand by TLC analysis.
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Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC.
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Combine the fractions containing the pure product.
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Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
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Protocol 2: Purification by Recrystallization
This protocol provides a method for selecting a suitable solvent and performing a recrystallization.
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Solvent Selection:
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Place a small amount of the impure compound (20-50 mg) into several test tubes.
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To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, water) dropwise while heating gently.
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A good recrystallization solvent will dissolve the compound when hot but not when cold.
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If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, hexanes/ethyl acetate). Dissolve the compound in the solvent in which it is more soluble, then add the other solvent (the "anti-solvent") dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool.
-
-
Recrystallization Procedure:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.
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If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, try inducing crystallization as described in Q3.
-
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Logical workflow for selecting a purification technique.
Caption: Experimental workflow for column chromatography.
References
Technical Support Center: Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two main synthetic strategies for the preparation of this compound:
-
Friedel-Crafts Acylation of 4-Iodotoluene: This method involves the reaction of 4-iodotoluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
Electrophilic Iodination of 4'-Methylacetophenone: This route starts with 4'-methylacetophenone and introduces an iodine atom onto the aromatic ring using an iodinating agent, often a combination of iodine and an oxidizing agent like iodic acid.
Q2: What are the most common impurities I should expect?
The impurity profile largely depends on the chosen synthetic route.
-
For Friedel-Crafts Acylation: The most common impurities are regioisomers, primarily 4-iodo-2-methylacetophenone and to a lesser extent, 2-iodo-4-methylacetophenone. Unreacted 4-iodotoluene and di-acylated byproducts can also be present.
-
For Electrophilic Iodination: The main impurities include unreacted 4'-methylacetophenone and di-iodinated products (e.g., 3,5-diiodo-4-methylacetophenone). The formation of other regioisomers is less common but possible depending on the reaction conditions.
Q3: How can I identify the different isomers of iodo-methylacetophenone?
Spectroscopic methods are essential for isomer identification. 1H NMR spectroscopy is particularly useful. The substitution pattern on the aromatic ring results in distinct splitting patterns and chemical shifts for the aromatic protons. For example, the desired 3-iodo-4-methyl isomer will show a different aromatic proton signal pattern compared to the 4-iodo-2-methyl or 2-iodo-4-methyl isomers. GC-MS can also be used to separate and identify isomers based on their fragmentation patterns, although isomers may have very similar retention times.
Q4: What are the recommended purification techniques to remove these impurities?
Fractional distillation under reduced pressure can be effective in separating the desired product from starting materials and some byproducts, especially if their boiling points are significantly different. However, for isomeric impurities with very similar physical properties, column chromatography on silica gel is often the most effective method. Recrystallization from a suitable solvent system can also be employed to enhance the purity of the final product.
Troubleshooting Guides
Synthetic Route 1: Friedel-Crafts Acylation of 4-Iodotoluene
This guide addresses common issues encountered during the Friedel-Crafts acylation of 4-iodotoluene.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Use freshly opened or properly stored anhydrous aluminum chloride. Moisture deactivates the catalyst. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. |
| Sub-optimal Stoichiometry | Ensure the correct molar ratios of reactants and catalyst are used. An excess of the acylating agent may be necessary. |
| Deactivation of Catalyst by Impurities | Ensure starting materials and solvent are anhydrous and free of impurities that can react with the Lewis acid. |
Problem 2: High Proportion of Undesired Isomers
The acylation of 4-iodotoluene can lead to the formation of several isomers. The methyl group is an ortho-, para-director, while the iodo group is also an ortho-, para-director, leading to complex regioselectivity.
| Possible Cause | Suggested Solution |
| Reaction Temperature | The reaction temperature can influence the isomer distribution. Lowering the temperature may favor the formation of a specific isomer. Experiment with a range of temperatures (e.g., 0 °C to room temperature) to optimize for the desired product. |
| Choice of Solvent | The polarity of the solvent can affect the regioselectivity. Common solvents include dichloromethane, carbon disulfide, or nitrobenzene. The choice of solvent can alter the product ratios. |
| Steric Hindrance | The formation of the 2-acetyl-4-iodotoluene is often sterically hindered by the adjacent methyl and iodo groups. While this is an inherent property of the substrate, careful control of reaction conditions can minimize its formation. |
Problem 3: Formation of Di-acylated Byproducts
| Possible Cause | Suggested Solution |
| Excess Acylating Agent or Catalyst | Use a stoichiometry that favors mono-acylation. Typically, a slight excess of the acylating agent is used. |
| High Reaction Temperature | Elevated temperatures can promote further acylation of the product. Maintain a controlled and moderate reaction temperature. |
Experimental Protocol: Friedel-Crafts Acylation of 4-Iodotoluene
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
-
Reactant Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and a dry solvent (e.g., dichloromethane). Cool the suspension in an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.0 to 1.1 equivalents) dropwise to the cooled suspension with vigorous stirring.
-
Addition of 4-Iodotoluene: After the formation of the acylium ion complex, add a solution of 4-iodotoluene (1.0 equivalent) in the same dry solvent dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the isomers.
Caption: Workflow for the electrophilic iodination of 4'-methylacetophenone.
Data Presentation: Summary of Common Impurities
The following table summarizes the common impurities, their structures, and typical analytical observations.
| Impurity Name | Structure | Molecular Weight | Typical Analytical Observations (relative to desired product) |
| Starting Materials | |||
| 4-Iodotoluene | 218.04 g/mol | Lower boiling point and shorter retention time in GC and HPLC. | |
| 4'-Methylacetophenone | 134.18 g/mol | Significantly lower molecular weight and different fragmentation pattern in MS. | |
| Byproducts from Friedel-Crafts Acylation | |||
| 4-Iodo-2-methylacetophenone | ![]() | 260.07 g/mol | Similar retention time in GC/HPLC. Distinguishable by 1H NMR due to different aromatic proton splitting. |
| 2-Iodo-4-methylacetophenone | ![]() | 260.07 g/mol | Similar retention time in GC/HPLC. Distinguishable by 1H NMR due to different aromatic proton splitting. |
| Di-acylated 4-iodotoluene | Varies | >300 g/mol | Higher boiling point and longer retention time in GC and HPLC. |
| Byproducts from Electrophilic Iodination | |||
| 3,5-Diiodo-4-methylacetophenone | ![]() | 386.97 g/mol | Significantly higher molecular weight and longer retention time in GC and HPLC. |
Logical Relationship of Impurity Formation
The following diagram illustrates the logical pathways for the formation of the desired product and common impurities for both synthetic routes.
Caption: Formation pathways of the desired product and common impurities.
Optimizing reaction yield for 1-(3-Iodo-4-methylphenyl)ethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for this synthesis is 4'-methylacetophenone. The reaction involves the regioselective iodination of the aromatic ring at the position ortho to the acetyl group and meta to the methyl group.
Q2: What are the primary iodinating reagents used for this transformation?
A2: Several iodinating systems can be employed. The most common include molecular iodine (I₂) in the presence of an oxidizing agent such as periodic acid (HIO₄) or iodic acid (HIO₃), and N-Iodosuccinimide (NIS) often in the presence of an acid catalyst like trifluoroacetic acid (TFA).
Q3: What are the potential major side products in this reaction?
A3: The primary side product is the other constitutional isomer, 1-(2-Iodo-4-methylphenyl)ethanone. Di-iodinated products can also form, especially if the reaction conditions are not carefully controlled. Additionally, unreacted starting material may remain.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4'-methylacetophenone) and the appearance of a new, typically lower Rf spot corresponding to the product, indicates the reaction is proceeding.
Q5: What are the recommended purification methods for the final product?
A5: The most common method for purifying this compound is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be used for high-purity requirements or to separate isomeric byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive iodinating agent. 2. Insufficient activation of the iodinating agent (e.g., lack of or weak oxidizing agent/acid catalyst). 3. Low reaction temperature. | 1. Use fresh, high-purity iodinating reagents. 2. Ensure the correct stoichiometry and addition of the oxidizing agent or acid catalyst. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of multiple products (isomers) | 1. Reaction temperature is too high. 2. Inappropriate choice of solvent or catalyst. 3. The directing effects of the acetyl and methyl groups are not sufficiently controlled. | 1. Conduct the reaction at a lower temperature. 2. Screen different solvents and acid catalysts to improve regioselectivity. 3. Consider a milder iodinating agent. |
| Significant amount of di-iodinated product | 1. Excess of iodinating reagent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating reagent. 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
| Product is an oil and does not crystallize | 1. Presence of impurities, including isomeric byproducts or residual solvent. 2. The product may have a low melting point. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. 3. If the product is indeed an oil at room temperature, purification will rely on chromatography. |
| Difficulty in removing the iodine color after workup | 1. Insufficient amount of quenching agent. | 1. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears completely. |
Experimental Protocols
Method 1: Iodination using Iodine and Periodic Acid
This method is a classical approach for the regioselective iodination of activated aromatic rings.
Reagents and Materials:
-
4'-Methylacetophenone
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-methylacetophenone (1.0 eq) in glacial acetic acid.
-
Add iodine (0.4 eq) and periodic acid dihydrate (0.2 eq) to the solution.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a saturated solution of sodium thiosulfate to remove excess iodine.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Method 2: Iodination using N-Iodosuccinimide (NIS)
This method often provides a cleaner reaction profile with easier workup.
Reagents and Materials:
-
4'-Methylacetophenone
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or another suitable solvent like DMF)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4'-methylacetophenone (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Iodination Methods for 4'-Methylacetophenone
| Method | Iodinating Agent | Oxidant/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | I₂ | H₅IO₆ / H₂SO₄ | Acetic Acid | 60-70 | 2-4 | 75-85 |
| 2 | NIS | TFA | Acetonitrile | RT | 12-24 | 80-90 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting flowchart for reaction analysis.
Technical Support Center: 1-(3-Iodo-4-methylphenyl)ethanone
Welcome to the technical support center for 1-(3-Iodo-4-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and unexpected outcomes during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: The side reactions primarily stem from the two main functional groups: the aryl iodide and the methyl ketone. For the aryl iodide, common side reactions during cross-coupling reactions include homocoupling and dehalogenation (reduction). The methyl ketone can undergo enolization, leading to aldol-type condensations or other reactions at the alpha-carbon, as well as the haloform reaction under specific basic conditions with halogens.
Q2: How can I minimize the homocoupling of this compound during a Suzuki-Miyaura coupling reaction?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. To minimize it, ensure your reaction is thoroughly degassed to remove oxygen, as oxygen can promote the homocoupling of the boronic acid partner which in turn can affect the desired catalytic cycle. Using bulky phosphine ligands can also disfavor the homocoupling pathway. Additionally, carefully controlling the reaction temperature and using the correct stoichiometry of reagents is crucial.[1][2][3]
Q3: I am observing significant amounts of the de-iodinated product, 1-(4-methylphenyl)ethanone, in my reaction mixture. What could be the cause?
A3: The formation of the de-iodinated (or hydrodehalogenated) product is a known side reaction, particularly in palladium-catalyzed cross-coupling reactions.[4][5][6] This can be caused by various factors, including the presence of reducing agents in your reaction mixture (e.g., certain bases or additives), or through a competing catalytic cycle. To mitigate this, ensure all reagents are pure and consider screening different bases or solvent systems. In some cases, the choice of palladium catalyst and ligand can significantly influence the extent of this side reaction.
Q4: Can the methyl ketone group of this compound participate in side reactions?
A4: Yes, the methyl ketone is susceptible to several side reactions. Under basic conditions, it can form an enolate, which is a potent nucleophile. This enolate can then react with another molecule of the ketone (an aldol addition/condensation) or other electrophiles present in the reaction mixture.[7][8][9] Furthermore, in the presence of a halogen (like iodine, which is already part of the molecule's structure, or an external halogenating agent) and a base, it can undergo the haloform reaction to produce a carboxylate and a haloform (e.g., iodoform).[10][11]
Troubleshooting Guides
Guide 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
This guide addresses common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.
Problem 1: Low yield of the desired cross-coupled product and significant recovery of starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable and efficiently generates the active Pd(0) species.[1] |
| Poor Ligand Choice | Screen different phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity. |
| Insufficient Degassing | Ensure rigorous degassing of solvents and reagents to remove oxygen, which can deactivate the catalyst.[1][12] |
| Suboptimal Temperature | Gradually increase the reaction temperature. Some cross-coupling reactions require higher temperatures to proceed efficiently.[13] |
| Inappropriate Base | The choice of base is critical. Screen different bases (e.g., carbonates, phosphates, fluorides) to find the optimal one for your specific reaction. |
Problem 2: Formation of significant amounts of homocoupled biaryl byproduct (4,4'-dimethyl-3,3'-diacetylbiphenyl).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | As mentioned, thorough degassing is critical to prevent homocoupling.[1][3] |
| Catalyst System | Some palladium catalysts and ligands are more prone to promoting homocoupling. Consider ligandless or different ligand-supported catalyst systems. |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Try reducing the catalyst loading. |
Problem 3: Formation of the de-iodinated side product, 1-(4-methylphenyl)ethanone.
| Potential Cause | Troubleshooting Step |
| Presence of Hydride Sources | Certain reagents or impurities can act as hydride donors, leading to reduction. Ensure high purity of all components. |
| Reaction Conditions | Prolonged reaction times at high temperatures can sometimes favor dehalogenation. Optimize for the shortest effective reaction time. |
| Choice of Solvent/Base | The solvent and base can influence the rate of dehalogenation. Experiment with different solvent systems (e.g., from protic to aprotic).[5] |
Guide 2: Troubleshooting Reactions Involving the Ketone Functionality
This guide focuses on side reactions directly involving the acetyl group of this compound.
Problem: Formation of a higher molecular weight byproduct, possibly from an aldol condensation.
| Potential Cause | Troubleshooting Step |
| Strong Basic Conditions | The use of strong bases (e.g., hydroxides, alkoxides) can promote enolate formation and subsequent aldol reactions.[8] If the desired reaction does not require a strong base, consider using a weaker, non-nucleophilic base. |
| High Concentration | High concentrations of the starting material can increase the likelihood of bimolecular side reactions like aldol condensation. Try running the reaction at a lower concentration. |
| Elevated Temperature | Aldol reactions can be accelerated by heat. If possible for your primary reaction, consider running it at a lower temperature. |
Summary of Potential Side Reactions and Byproducts
| Reaction Type | Potential Side Reaction | Resulting Side Product | Key Mitigation Strategies |
| Pd-Catalyzed Cross-Coupling | Homocoupling | 4,4'-Dimethyl-3,3'-diacetylbiphenyl | Rigorous degassing, optimize catalyst/ligand, control stoichiometry.[14][15][16][17] |
| Pd-Catalyzed Cross-Coupling | Dehalogenation (Reduction) | 1-(4-methylphenyl)ethanone | Use pure reagents, optimize reaction time and temperature, screen solvents/bases.[4][6][18][19] |
| Base-Mediated Reactions | Aldol Condensation | Dimeric β-hydroxy ketone or α,β-unsaturated ketone | Use weaker base, lower concentration, lower temperature.[7][8] |
| Reactions with Halogens/Base | Haloform Reaction | 3-Iodo-4-methylbenzoic acid and Iodoform | Avoid strong bases in the presence of halogens if the ketone needs to be preserved.[10][11] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction to Minimize Side Reactions:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv).
-
Solvent Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for identifying ketone-derived side reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acetophenone: Properties, Structure & Important Uses Explained [vedantu.com]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 16. homocoupling of aryl halides | Chem-Station Int. Ed. [en.chem-station.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 1-(3-Iodo-4-methylphenyl)ethanone
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-(3-Iodo-4-methylphenyl)ethanone. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. While some suppliers suggest room temperature storage for similar compounds, for optimal stability, particularly to prevent potential long-term degradation, storage at a reduced temperature (2-8°C) is advisable. For a related compound, 4'-Iodoacetophenone, storage in a cool and dark place below 15°C is recommended.[1]
Q2: Is this compound sensitive to light?
A2: Yes, compounds containing an iodo-aromatic moiety are often light-sensitive. The carbon-iodine bond can be susceptible to cleavage upon exposure to ultraviolet (UV) light, potentially leading to de-iodination and the formation of impurities.[2] It is crucial to store the compound in an amber or opaque container and to minimize exposure to light during handling and experiments.
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color (e.g., darkening or yellowing) or a change in the physical state of the material. Chemically, degradation can be identified by the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) or changes in spectroscopic data (e.g., NMR, IR). A common degradation pathway could be the loss of iodine.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is a common method for determining the purity of substituted acetophenones.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of the starting material. | Assess the purity of your this compound stock using HPLC or NMR. If impurities are detected, consider purifying the material (e.g., by recrystallization or chromatography) or obtaining a new batch. |
| Appearance of a new, unidentified peak in reaction monitoring | Formation of a degradation product. | Characterize the impurity using techniques like LC-MS or GC-MS to identify its structure. This can help in understanding the degradation pathway and optimizing reaction/storage conditions to minimize its formation. A potential degradation product could be 1-(4-methylphenyl)ethanone due to de-iodination. |
| Discoloration of the solid material | Exposure to light, air (oxidation), or heat. | Store the compound in a tightly sealed, inert gas-filled (e.g., argon or nitrogen) container, protected from light, and at a recommended cool temperature. |
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (long-term); Room temperature (short-term) | Reduces the rate of potential thermal degradation. A related compound is recommended to be stored at room temperature.[1] |
| Light | Protect from light (use amber vials or store in the dark) | Aryl iodides can be photolabile and undergo de-iodination upon exposure to UV light.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidative degradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | Prevents contamination and exposure to moisture and air. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a standard solution of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizations
Caption: Logical relationship between storage conditions and stability issues.
Caption: Experimental workflow for ensuring material quality.
Caption: A potential photodegradation pathway of the compound.
References
Technical Support Center: Troubleshooting Reactions with 1-(3-Iodo-4-methylphenyl)ethanone
Welcome to the technical support center for reactions involving 1-(3-Iodo-4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common problems encountered when using this compound in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Issues
Question: My reaction mixture turned black, and I'm seeing little to no product formation. What's happening?
Answer: A black precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst to palladium(0). This is a common issue in cross-coupling reactions and can be caused by several factors:
-
Oxygen contamination: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents and reagents thoroughly before use.
-
High temperatures: Excessive heat can accelerate catalyst decomposition. Try lowering the reaction temperature.
-
Inappropriate ligand or ligand-to-metal ratio: The ligand stabilizes the palladium catalyst. Ensure you are using the correct ligand for your specific reaction and that the ligand-to-palladium ratio is appropriate. Sometimes, a slight excess of the ligand can prevent decomposition.
-
Impure reagents or solvents: Impurities can poison the catalyst. Use high-purity, anhydrous solvents and reagents.
Question: I'm not seeing any starting material consumption. What are the likely causes?
Answer: A complete lack of reactivity can stem from several fundamental issues:
-
Inactive catalyst: Your palladium precatalyst may not have been effectively reduced to the active Pd(0) species. Ensure your reaction conditions are suitable for this reduction.
-
Poorly chosen base: The base plays a crucial role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate. Consult the literature for a base that is effective for your specific transformation.
-
Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider incrementally increasing the temperature.
-
Problem with a coupling partner: Ensure your other reactant (e.g., boronic acid, alkene, alkyne, or amine) is pure and stable under the reaction conditions.
Suzuki Coupling
Question: My Suzuki coupling of this compound with a boronic acid is giving a low yield. How can I improve it?
Answer: Low yields in Suzuki couplings can often be addressed by optimizing the following parameters:
-
Base: The choice of base is critical. For sterically hindered substrates, stronger bases like NaOH or Ba(OH)2 might be necessary to accelerate the reaction. For substrates with base-labile functional groups, a milder base like K₂CO₃ or K₃PO₄ might be more suitable.
-
Solvent: A biphasic solvent system (e.g., toluene/water or dioxane/water) is common for Suzuki reactions to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water can influence the reaction rate.
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a common catalyst, other catalyst/ligand systems like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can be more efficient, especially for challenging couplings.
-
Temperature: While many Suzuki reactions proceed at elevated temperatures (80-110 °C), some catalyst systems can work at room temperature. Experiment with different temperatures to find the optimal balance between reaction rate and catalyst stability.
Side Reaction Spotlight: Homocoupling and Protodeboronation
-
Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Ensure your reaction is properly degassed.
-
Protodeboronation is the cleavage of the C-B bond of the boronic acid by water or other protic species. This can be minimized by using anhydrous solvents and ensuring the reaction is not run for an excessively long time.
Heck Reaction
Question: My Heck reaction between this compound and an alkene is not proceeding or is giving a mixture of products. What should I check?
Answer: The Heck reaction is sensitive to several factors:
-
Base: A weak base like triethylamine (Et₃N) or sodium acetate (NaOAc) is typically used. The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.
-
Ligand: For aryl iodides, the reaction can sometimes proceed without a phosphine ligand, but for less reactive halides or to improve selectivity, a ligand is often necessary.
-
Stereoselectivity: The Heck reaction generally favors the formation of the trans product.[1] If you are observing a mixture of cis and trans isomers, it could be due to isomerization under the reaction conditions.
-
Regioselectivity: The addition of the aryl group typically occurs at the less substituted carbon of the double bond.[1] If you are seeing issues with regioselectivity, consider the electronic nature of your alkene.
Sonogashira Coupling
Question: I'm having trouble with my Sonogashira coupling of this compound and a terminal alkyne. What are common failure points?
Answer: The Sonogashira coupling has several key dependencies:
-
Copper Co-catalyst: The reaction traditionally uses a copper(I) salt (e.g., CuI) as a co-catalyst. Ensure your CuI is fresh and of good quality. Copper-free versions of the Sonogashira reaction exist but may require different ligands and conditions.
-
Base: An amine base like triethylamine or diethylamine is typically used, often serving as the solvent as well. The base is required to deprotonate the terminal alkyne.
-
Homocoupling (Glaser coupling): A common side reaction is the homocoupling of the terminal alkyne, which is promoted by oxygen. Rigorous degassing of the reaction mixture is essential to minimize this.
-
Catalyst Deactivation: As with other palladium-catalyzed reactions, catalyst decomposition can be an issue. Ensure an inert atmosphere and use pure reagents.
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound is failing. What should I troubleshoot?
Answer: Successful Buchwald-Hartwig amination relies on a careful selection of reagents:
-
Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Different generations of ligands (e.g., BINAP, Josiphos, Buchwald's biaryl phosphine ligands) have been developed for different substrate scopes.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) being common choices. The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.
-
Side Reaction: Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene.[1] This can be caused by β-hydride elimination from the palladium-amido intermediate.[1] The choice of ligand and reaction conditions can help to minimize this side reaction.
Quantitative Data from Analogous Reactions
Due to a lack of published data for specific reactions with this compound, the following tables summarize typical conditions and yields for analogous palladium-catalyzed cross-coupling reactions with similar aryl iodides. This data can serve as a useful benchmark for your experiments.
Table 1: Representative Suzuki Coupling Conditions
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 6 | 92 |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 4 | 88 |
Table 2: Representative Heck Reaction Conditions
| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | - | Et₃N (1.5) | DMF | 100 | 2 | 95 |
| 4-Iodoanisole | Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMA | 120 | 24 | 85 |
| 1-Iodo-4-nitrobenzene | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.2) | Acetonitrile | 80 | 5 | 90 |
Table 3: Representative Sonogashira Coupling Conditions
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 91 |
| Iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | Toluene | 50 | 3 | 98 |
| 1-Iodo-4-nitrobenzene | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | RT | 12 | 89 |
Table 4: Representative Buchwald-Hartwig Amination Conditions
| Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.2) | Toluene | 100 | 8 | 96 |
| 1-Iodo-4-chlorobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 85 |
| 4-Iodoacetophenone | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 12 | 92 |
Experimental Protocols & Visualizations
The following section provides generalized experimental protocols for the four major cross-coupling reactions discussed. These should be adapted based on the specific requirements of your substrates and the results of your optimization experiments.
General Suzuki Coupling Protocol
-
To an oven-dried flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Troubleshooting Logic for a Failed Reaction
The following diagram illustrates a logical workflow for troubleshooting a failed cross-coupling reaction.
Catalytic Cycles Overview
The following diagrams illustrate the generalized catalytic cycles for the four discussed cross-coupling reactions. Understanding these cycles can help in diagnosing which step might be failing.
References
Technical Support Center: Improving Regioselectivity in Reactions with 1-(3-Iodo-4-methylphenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-iodo-4-methylphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, focusing on palladium-catalyzed cross-coupling reactions.
Issue: Low Yield and/or Poor Regioselectivity in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low yields of the desired product and significant formation of homocoupled byproducts. How can I improve this?
Answer:
Low yields and poor regioselectivity in Suzuki-Miyaura coupling reactions with this compound can often be attributed to suboptimal reaction conditions. The key is to favor the cross-coupling pathway over side reactions like homocoupling of the boronic acid or dehalogenation of the starting material. Here are several factors to consider for optimization:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered or electronically deactivated substrates, bulky and electron-rich phosphine ligands are often more effective.
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and selectivity.
-
Solvent System: The polarity and proticity of the solvent can influence catalyst activity and substrate solubility. A biphasic system or the addition of water can sometimes be beneficial.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions.
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ is often effective for aryl iodides. |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines | These ligands can improve catalyst stability and activity. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base can be critical and may require screening. |
| Solvent | Toluene, Dioxane, or a Toluene/Water or Dioxane/Water mixture | The addition of water can sometimes accelerate the reaction. |
| Temperature | 80-110 °C | Optimization may be required. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.
Issue: Competing Reactions at the Acetyl Group
Question: During my cross-coupling reaction, I am observing side products that seem to result from reactions involving the acetyl group of this compound. How can I prevent this?
Answer:
The acetyl group in this compound can be susceptible to various side reactions, particularly under basic conditions. These can include aldol condensation, enolization followed by other reactions, or reactions with nucleophilic coupling partners. To minimize these unwanted side reactions, consider the following strategies:
-
Choice of Base: Use a weaker or non-nucleophilic base. Strong bases like alkoxides can promote reactions at the acetyl group. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a milder choice.
-
Protecting the Carbonyl Group: If side reactions at the acetyl group are persistent, you can protect it as a ketal before performing the cross-coupling reaction. The ketal can be deprotected under acidic conditions after the coupling is complete.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the side reactions at the acetyl group, which may have a higher activation energy than the desired cross-coupling.
Chemoselectivity Considerations: Acetyl Group vs. Aryl Iodide
Caption: Competing reaction pathways for this compound.
II. Frequently Asked Questions (FAQs)
Sonogashira Coupling
Q1: What are the best conditions for a Sonogashira coupling of this compound with a terminal alkyne?
A1: A successful Sonogashira coupling with this substrate typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The C-I bond is highly reactive in this coupling.
Typical Sonogashira Coupling Conditions:
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 2-5 mol% is a common catalyst loading. |
| Co-catalyst | CuI | 1-2 mol% is typically sufficient. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | The base also often serves as the solvent. |
| Solvent | THF or DMF (if the amine is not the solvent) | Ensure anhydrous conditions. |
| Temperature | Room temperature to 60 °C | The reaction is often facile at room temperature. |
Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?
A2: Glaser homocoupling is a common side reaction in Sonogashira couplings. To minimize it:
-
Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a bulky phosphine ligand and a strong, non-nucleophilic base.
-
Control Oxygen Levels: Glaser coupling is often promoted by the presence of oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Amine Base: Using a hindered amine base like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling.
Buchwald-Hartwig Amination
Q3: What factors should I consider for a successful Buchwald-Hartwig amination with this compound?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Key factors for success with your substrate include:
-
Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often excellent choices.[1]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2]
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.
Q4: My Buchwald-Hartwig amination is sluggish or gives low yields. What can I do?
A4: If your reaction is not proceeding as expected:
-
Screen Ligands: The optimal ligand can be substrate-dependent. Screening a small library of Buchwald-Hartwig ligands is often a good strategy.
-
Increase Catalyst Loading: While undesirable for large-scale synthesis, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields for difficult couplings.
-
Check Reagent Purity: Ensure your amine, aryl iodide, and solvent are pure and anhydrous. Water and other impurities can deactivate the catalyst.
Heck Reaction
Q5: What is the expected regioselectivity for the Heck reaction of this compound with an alkene like styrene or an acrylate?
A5: In the Mizoroki-Heck reaction, the regioselectivity of the addition of the aryl group to the alkene is influenced by both steric and electronic factors.
-
With Styrene: The arylation typically occurs at the less substituted carbon of the double bond (the β-carbon), leading to the trans-stilbene derivative.
-
With Acrylates: For electron-deficient alkenes like acrylates, the arylation also predominantly occurs at the β-carbon to give the cinnamoyl derivative.[3]
Q6: How can I control the regioselectivity in a Heck reaction with my substrate?
A6: While the intrinsic preference is for β-arylation, some strategies can influence the regioselectivity:
-
Ligand Control: The use of specific ligands can sometimes alter the regioselectivity. For example, certain bidentate phosphine ligands have been shown to favor α-arylation in some systems.
-
Reaction Conditions: The choice of solvent, base, and additives can also play a role. For instance, cationic palladium intermediates, generated using silver salts, can sometimes lead to different regiochemical outcomes.
III. Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling Reactions
Note: These are general guidelines. Specific conditions should be optimized for each reaction.
-
Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (1.2-6 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.5-3.0 equiv) and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
This technical support guide is intended to provide a starting point for your research. For more detailed information, please consult the primary literature and consider the specific nature of your substrates and desired products.
References
Recrystallization of 1-(3-Iodo-4-methylphenyl)ethanone: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-(3-Iodo-4-methylphenyl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| Failure of Crystals to Form | The solution may be supersaturated.[1][2] | Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the compound.[1][3] |
| Too much solvent was used.[1][2][3] | Reduce the volume of the solvent by evaporation (e.g., using a rotary evaporator) and then allow the solution to cool again.[2][3] | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then place it in an ice bath. | |
| "Oiling Out" of the Product | The melting point of the compound is lower than the boiling point of the solvent.[2][4] | Reheat the solution to dissolve the oil, add a small amount of a more nonpolar solvent (if using a polar solvent) or a more polar solvent (if using a nonpolar solvent) to decrease the compound's solubility, and then cool slowly.[2] |
| The compound is significantly impure.[2] | Consider purifying the compound by another method, such as column chromatography, before recrystallization.[2] | |
| Low Crystal Yield | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[1][3] | Use the minimum amount of near-boiling solvent to dissolve the solid.[1] If the mother liquor still contains a substantial amount of product, it can be concentrated and a second crop of crystals can be collected.[3] |
| Premature crystallization during hot filtration.[4] | Warm the filtration apparatus (funnel and receiving flask) before filtration to prevent the solution from cooling and crystals from forming prematurely.[4] | |
| The crystals were washed with a solvent that was not ice-cold.[1] | Always use a minimum amount of ice-cold solvent to wash the crystals.[1] | |
| Formation of a Precipitate Instead of Crystals | The solution was cooled too quickly ("shock cooling").[5] | Allow the solution to cool gradually to room temperature before placing it in an ice bath. Do not disturb the solution during the cooling process.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. A common starting point for aryl ketones is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane. Solubility tests with small amounts of the compound and various solvents are recommended to determine the optimal solvent or solvent system.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of near-boiling solvent to fully dissolve the crude solid.[1] Add the solvent in small portions to the heated solid until it just dissolves. Using too much solvent is a common reason for poor or no crystal yield.[1][2]
Q3: My crystals are colored. How can I decolorize the solution?
A3: If the color is due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Q4: How long should I wait for crystals to form?
A4: An ideal crystallization shows some crystal formation within about 5 minutes, with continued growth over 20 minutes.[3] However, some systems may require longer, even overnight, for complete crystallization. Patience is key, as rushing the process can lead to the formation of a precipitate instead of pure crystals.[5]
Q5: What is the purpose of washing the crystals after filtration?
A5: Washing the crystals with a small amount of ice-cold solvent helps to remove any residual soluble impurities that may be clinging to the surface of the crystals.[1] It is crucial to use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Experimental Protocol: General Guideline for Recrystallization
This is a general protocol and may need to be optimized for this compound.
-
Solvent Selection : Based on solubility tests, choose an appropriate solvent or solvent system.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution and the filtration apparatus hot to prevent premature crystallization.[4]
-
Cooling and Crystallization : Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying : Allow the crystals to dry completely. This can be done by continuing to draw air through the Büchner funnel, followed by air drying or drying in a desiccator.
Recrystallization Workflow
Caption: Workflow for the recrystallization of a solid compound.
References
Technical Support Center: Characterization of Byproducts in 1-(3-Iodo-4-methylphenyl)ethanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Iodo-4-methylphenyl)ethanone. The information focuses on identifying and characterizing byproducts that may arise during its synthesis, primarily through Friedel-Crafts acylation of 3-iodotoluene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of the Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Formation of multiple byproducts. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Optimize the reaction temperature. Friedel-Crafts acylations are often temperature-sensitive. - Ensure the use of high-purity, anhydrous reagents and solvents. - Carefully control the stoichiometry of the reactants and the Lewis acid catalyst. |
| Presence of Multiple Spots on TLC Plate | - Formation of isomeric byproducts. - Presence of unreacted starting materials. - Formation of poly-acylated or poly-iodinated byproducts. - De-iodination of the starting material or product. | - Co-spot the TLC plate with the starting material (3-iodotoluene) to identify its presence. - Use a combination of analytical techniques such as GC-MS and NMR to identify the structure of the byproducts. - Adjust the molar ratio of the acylating agent and Lewis acid to minimize side reactions. - Optimize reaction time and temperature to favor the formation of the desired product. |
| Difficulty in Purifying the Final Product | - Co-elution of the desired product with byproducts of similar polarity during column chromatography. - The product may be an oil that is difficult to crystallize. | - Utilize a multi-step purification process, such as a combination of column chromatography with different solvent systems, followed by recrystallization or distillation. - If the product is an oil, consider converting it to a solid derivative for easier purification, followed by regeneration of the desired ketone. - High-Performance Liquid Chromatography (HPLC) can be employed for difficult separations. |
| Product Color is Darker than Expected | - Presence of polymeric or degradation byproducts. - Residual catalyst or impurities in the reagents. | - Treat the crude product with activated charcoal to remove colored impurities. - Ensure all glassware is thoroughly cleaned and dried before use. - Use freshly distilled solvents and high-purity reagents. |
Frequently Asked Questions (FAQs)
1. What are the most common byproducts in the synthesis of this compound via Friedel-Crafts acylation of 3-iodotoluene?
Common byproducts include:
-
Isomeric Products: Acylation can occur at different positions on the aromatic ring, leading to isomers such as 2-iodo-4-methylacetophenone and 4-iodo-2-methylacetophenone.[1]
-
Poly-iodinated Species: The starting material or product can undergo further iodination, resulting in di- and tri-iodotoluenes.[1]
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De-iodinated Products: Loss of the iodine substituent can lead to the formation of 4-methylacetophenone.[1][2][3][4]
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Chlorinated Byproducts: If chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane) are used, chloro-substituted byproducts may be formed.[1]
2. How can I minimize the formation of these byproducts?
To minimize byproduct formation:
-
Control Reaction Temperature: Lower temperatures generally favor the formation of the para-substituted product and reduce side reactions.
-
Optimize Catalyst Amount: The stoichiometry of the Lewis acid (e.g., AlCl₃) is crucial. An excess can lead to increased byproduct formation.
-
Choice of Solvent: The solvent can influence the selectivity of the reaction. Less polar solvents may be preferable.
-
Purity of Reagents: Use of high-purity 3-iodotoluene and acetylating agent is essential.
3. What analytical techniques are best for identifying and quantifying byproducts?
A combination of techniques is recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile byproducts based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the main product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and purity of fractions.
4. Is there a general experimental protocol for the synthesis of this compound?
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 3-Iodotoluene
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
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Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of acetyl chloride or acetic anhydride in the same solvent from the dropping funnel.
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Addition of Substrate: After the formation of the acylium ion complex, add a solution of 3-iodotoluene in the same solvent dropwise, maintaining the low temperature.
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Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.
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Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or distillation.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Friedel-Crafts acylation of 3-iodotoluene leading to the desired product and potential byproducts.
Troubleshooting Workflow for Impure Product
Caption: Logical workflow for troubleshooting an impure product in the synthesis of this compound.
References
- 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 3. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 4. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
Technical Support Center: Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone, a key intermediate for researchers in drug development and organic synthesis. This guide outlines two primary synthetic routes with detailed protocols, troubleshooting for common issues, and data presentation to assist in scaling up production.
General FAQs
Q1: Which synthetic route is recommended for the highest purity of this compound?
A1: For achieving the highest purity, the iodination of 4'-methylacetophenone is generally recommended. While the Friedel-Crafts acylation of o-iodotoluene can produce the desired product, it often results in a mixture of isomers that are difficult to separate.[1] The iodination route offers better regioselectivity, although it is not without its own challenges, such as the potential for over-iodination.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: For the Friedel-Crafts acylation route, the handling of aluminum chloride, a water-reactive and corrosive Lewis acid, is a major concern. The reaction also produces hydrogen chloride gas, which requires proper scrubbing. For the iodination route, care must be taken with strong oxidizing agents like iodic acid or hydrogen peroxide.[2][3][4] Some iodinating reagents can be explosive, and reactions involving ammonia should be avoided to prevent the formation of nitrogen triiodide.[5]
Q3: How can I confirm the regiochemistry of my final product?
A3: The most reliable method for confirming the structure and regiochemistry of your product is through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). The coupling patterns and chemical shifts of the aromatic protons will definitively distinguish between the different isomers.
Route 1: Friedel-Crafts Acylation of o-Iodotoluene
This method involves the reaction of o-iodotoluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Experimental Protocol
A detailed protocol for the Friedel-Crafts acetylation of o-iodotoluene is described below.
Materials:
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o-Iodotoluene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
-
Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension while stirring.
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After the addition is complete, add o-iodotoluene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0°C.
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After the addition of o-iodotoluene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of a cold, dilute HCl solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or fractional distillation under reduced pressure to separate the isomers.
Troubleshooting Guide (Route 1)
Q1: My reaction yield is very low. What could be the cause?
A1: Low yields in Friedel-Crafts acylations can be attributed to several factors:
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Moisture: The presence of water will deactivate the aluminum chloride catalyst. Ensure all glassware is flame-dried and reagents are anhydrous.
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Catalyst Quality: Use fresh, high-quality anhydrous aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed.
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Reaction Temperature: While the initial addition is done at 0°C to control the exothermic reaction, insufficient heating afterward may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.[6]
Q2: I have a mixture of products that are difficult to separate. What are these byproducts and how can I minimize them?
A2: The acylation of o-iodotoluene is known to produce a mixture of isomers, primarily 3-iodo-4-methyl-acetophenone (your target) and 4-iodo-3-methyl-acetophenone.[1] Additionally, di-iodinated and tri-iodinated byproducts, as well as rearranged ketones, can form.[1]
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Minimization: Using a 1:1 stoichiometry of reactants and catalyst can help reduce polyacylation. Running the reaction at a lower temperature may improve selectivity but will likely require longer reaction times.[6]
-
Separation: Careful column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) is the most common method for separating these isomers. Fractional distillation under high vacuum may also be an option, but the boiling points of the isomers are often very close.[7]
Q3: The reaction mixture turned dark and I isolated a complex mixture of unidentifiable products. What happened?
A3: A dark, complex reaction mixture often indicates charring or polymerization, which can be caused by:
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High Reaction Temperature: The reaction is exothermic. If the addition of reagents is too fast or the cooling is insufficient, the temperature can rise uncontrollably, leading to decomposition.
-
Excess Catalyst: Using a large excess of aluminum chloride can increase the rate of side reactions and decomposition.
Data Presentation: Byproducts in Friedel-Crafts Acylation of Iodotoluenes
| Starting Material | Major Acylation Products | Other Significant Byproducts |
| o-Iodotoluene | 3-Iodo-4-methyl-acetophenone, 4-Iodo-3-methyl-acetophenone | Di- and tri-iodotoluenes, rearranged ketones |
| m-Iodotoluene | 4-Iodo-2-methyl-acetophenone, 2-Iodo-4-methyl-acetophenone | Di- and tri-iodotoluenes |
| p-Iodotoluene | Low yield of 3-Iodo-6-methylacetophenone | Di- and tri-iodotoluenes, rearranged ketones |
Data summarized from a study on the Friedel-Crafts acylation of iodotoluenes.[1]
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Route 2: Iodination of 4'-Methylacetophenone
This approach involves the direct electrophilic iodination of 4'-methylacetophenone. The methyl group is activating and the acetyl group is deactivating, directing the iodine to the 3-position.
Experimental Protocol
A common method for this transformation uses iodine and a strong oxidizing agent like iodic acid or periodic acid.
Materials:
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4'-Methylacetophenone
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Iodine (I₂)
-
Iodic acid (HIO₃) or Periodic acid (H₅IO₆)
-
Acetic acid, glacial
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Sulfuric acid, concentrated (catalytic amount)
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Water
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Sodium thiosulfate solution, 10%
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Sodium bicarbonate solution, saturated
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4'-methylacetophenone (1.0 equivalent) in glacial acetic acid.
-
Add iodine (0.5 equivalents) and iodic acid (0.2 equivalents) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 50-70°C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Add 10% sodium thiosulfate solution dropwise until the dark color of the iodine disappears.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.
Troubleshooting Guide (Route 2)
Q1: The iodination reaction is very slow or incomplete. How can I improve the conversion?
A1:
-
Activating the Iodine: Molecular iodine itself is not a very strong electrophile. The reaction relies on an oxidizing agent (like iodic acid) to generate a more potent iodinating species (I⁺). Ensure your oxidizing agent is of good quality.
-
Catalyst: A catalytic amount of a strong acid like sulfuric acid is often necessary to increase the electrophilicity of the iodinating agent.
-
Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious as higher temperatures can also lead to side reactions.
Q2: I am getting multiple iodinated products. How can I improve the regioselectivity?
A2: While the 3-position is electronically favored, some iodination at other positions or di-iodination can occur.
-
Stoichiometry: Use a slight deficiency or stoichiometric amount of the iodinating reagent to minimize di-iodination.
-
Alternative Reagents: For improved regioselectivity, consider using N-iodosuccinimide (NIS) with a catalytic amount of an acid like trifluoroacetic acid.[8] This method is often milder and more selective.
Q3: My product is contaminated with unreacted iodine. How do I remove it?
A3: Residual iodine is a common issue. During the workup, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
Q4: Are there any "greener" alternatives for the iodination process?
A4: Yes, research is ongoing into more environmentally friendly iodination methods. Some approaches use hydrogen peroxide as the oxidant, which produces water as the only byproduct.[3][4] Electrochemical methods that generate the iodinating species in situ are also being developed to reduce the use of hazardous reagents.[9]
Data Presentation: Iodination Reagent Comparison
| Reagent System | Typical Conditions | Advantages | Common Issues |
| I₂ / HIO₃ | Acetic acid, 50-70°C | Cost-effective | Requires strong acid, moderate selectivity |
| I₂ / H₂O₂ | Acidic medium | "Green" byproduct (water) | Can lead to side-chain iodination |
| N-Iodosuccinimide (NIS) / Cat. Acid | CH₂Cl₂, Room Temp | Mild conditions, good regioselectivity | Higher cost of reagent |
| ICl | Various solvents | Highly reactive | Difficult to handle, moisture sensitive |
Logical Relationship: Iodination of 4'-Methylacetophenone
Caption: Key factors in the iodination reaction.
References
- 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. mdpi.com [mdpi.com]
- 5. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 6. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 7. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 8. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 9. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Aromatic Landscape: A Comparative 1H NMR Guide to 1-(3-Iodo-4-methylphenyl)ethanone and its Analogs
For researchers, scientists, and professionals in drug development, understanding the precise structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for molecular characterization. This guide provides a comparative analysis of the 1H NMR spectrum of 1-(3-Iodo-4-methylphenyl)ethanone, a potentially valuable building block in medicinal chemistry, against two structurally related and commercially available alternatives: 1-(4-methylphenyl)ethanone (4-methylacetophenone) and 1-(3-iodophenyl)ethanone (3-iodoacetophenone).
This comparison aims to highlight the distinct spectral features arising from the substitution patterns on the phenyl ring, offering a clear framework for the identification and differentiation of these compounds. The inclusion of detailed experimental protocols and predicted spectral data for the title compound provides a practical resource for researchers working with similar molecular scaffolds.
Comparative Analysis of 1H NMR Spectral Data
The following table summarizes the experimental 1H NMR data for 1-(4-methylphenyl)ethanone and 1-(3-iodophenyl)ethanone, alongside predicted data for this compound. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J), which are crucial for structural elucidation.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-2 | 8.24 | d | 1.8 | 1H |
| H-5 | 7.35 | d | 7.9 | 1H | |
| H-6 | 7.72 | dd | 7.9, 1.8 | 1H | |
| -COCH₃ | 2.59 | s | - | 3H | |
| Ar-CH₃ | 2.45 | s | - | 3H | |
| 1-(4-methylphenyl)ethanone | H-2, H-6 | 7.86 | d | 8.5 | 2H |
| H-3, H-5 | 7.25 | d | 8.0 | 2H | |
| -COCH₃ | 2.57 | s | - | 3H | |
| Ar-CH₃ | 2.41 | s | - | 3H | |
| 1-(3-iodophenyl)ethanone | H-2 | 8.23 | t | 1.8 | 1H |
| H-4 | 7.96 | ddd | 7.8, 1.8, 1.0 | 1H | |
| H-5 | 7.28 | t | 7.8 | 1H | |
| H-6 | 7.85 | ddd | 7.8, 1.8, 1.0 | 1H | |
| -COCH₃ | 2.58 | s | - | 3H |
Key Spectral Interpretations
The predicted 1H NMR spectrum of This compound is expected to show distinct signals for the three aromatic protons due to their unique chemical environments. The proton at the 2-position (H-2), being ortho to the acetyl group and meta to the iodine, is predicted to be the most deshielded. The protons at the 5 and 6-positions will exhibit a doublet and a doublet of doublets, respectively, due to ortho and meta couplings. The methyl and acetyl protons are expected to appear as singlets in the upfield region.
In comparison, the 1H NMR spectrum of 1-(4-methylphenyl)ethanone displays a simpler aromatic region with two doublets, reflecting the symmetry of the para-substituted ring.[1] The spectrum of 1-(3-iodophenyl)ethanone shows a more complex aromatic region due to the meta-substitution, with a characteristic downfield triplet for the proton at the 2-position.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a general methodology for acquiring high-quality 1H NMR spectra for the compounds discussed.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition:
-
Acquire the 1H NMR spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment.
-
Key acquisition parameters to consider include:
-
Pulse width (e.g., 30-90 degrees)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 8-16, depending on sample concentration)
-
Spectral width (e.g., -2 to 12 ppm)
-
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Structural and Spectral Relationships
The following diagram illustrates the logical relationship between the structure of this compound and its predicted 1H NMR signals, providing a visual guide to the expected spectrum.
Caption: Structure of this compound and its predicted 1H NMR signals.
This guide provides a foundational understanding of the 1H NMR characteristics of this compound in comparison to its analogs. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of these and similar compounds in their drug discovery and development endeavors.
References
Comparative 13C NMR Analysis of 1-(3-Iodo-4-methylphenyl)ethanone and Related Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Iodo-4-methylphenyl)ethanone against structurally related acetophenone derivatives. The inclusion of experimental data for analogous compounds offers a framework for understanding the influence of substituents on the chemical shifts of the aromatic and carbonyl carbons.
Data Summary of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shift data for this compound and selected reference compounds. The data for the target compound is predicted due to the absence of publicly available experimental spectra, while the data for the reference compounds are derived from experimental observations.
| Compound | Carbonyl (C=O) | Acetyl (CH3) | Aromatic CH3 | Aromatic C-1 | Aromatic C-2 | Aromatic C-3 | Aromatic C-4 | Aromatic C-5 | Aromatic C-6 | Solvent |
| This compound | ~197.1 | ~26.7 | ~23.9 | ~137.5 | ~128.9 | ~99.8 | ~144.5 | ~139.8 | ~127.3 | CDCl3 |
| 4-Methylacetophenone[1] | 198.0 | 26.5 | 21.6 | 134.7 | 129.2 | 129.2 | 143.9 | 128.4 | 128.4 | CDCl3 |
| 3-Chloroacetophenone[1] | 196.6 | 26.5 | - | 138.7 | 126.4 | 134.9 | 129.9 | 133.0 | 128.4 | CDCl3 |
| 4-Bromoacetophenone[1] | 197.1 | 26.5 | - | 135.8 | 129.8 | 131.9 | 128.4 | 131.9 | 129.8 | CDCl3 |
| Acetophenone[1][2] | 198.1[1] | 26.5[1] | - | 137.1[1] | 128.2[1] | 128.5[1] | 133.0[1] | 128.5[1] | 128.2[1] | CDCl3 |
Note: Chemical shifts (δ) are in ppm relative to TMS. The assignments for the aromatic carbons of this compound are based on established substituent effects and may require 2D NMR for definitive confirmation.
Discussion of Substituent Effects
The comparison of the 13C NMR data reveals the electronic influence of the iodo and methyl substituents on the phenyl ring of acetophenone.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in this compound is predicted to be around 197.1 ppm. This is slightly upfield compared to the parent acetophenone (198.1 ppm) and 4-methylacetophenone (198.0 ppm)[1]. This upfield shift can be attributed to the electron-donating character of the methyl group and the heavy atom effect of the iodine.
-
Aromatic Carbons:
-
C-I Bond: The most significant shift is observed for the carbon directly attached to the iodine atom (C-3), which is shifted significantly upfield to approximately 99.8 ppm. This is a characteristic effect of iodine substitution in aromatic systems.
-
Methylated Carbon: The carbon bearing the methyl group (C-4) is shifted downfield to around 144.5 ppm, which is comparable to the C-4 in 4-methylacetophenone (143.9 ppm)[1].
-
Other Aromatic Carbons: The remaining aromatic carbons show shifts influenced by the combined electronic effects of the acetyl, iodo, and methyl groups.
-
Experimental Workflow
The logical flow of a typical 13C NMR analysis is depicted in the following diagram.
Caption: A flowchart illustrating the key stages of a 13C NMR experiment.
Experimental Protocols
The following is a general protocol for acquiring a 13C NMR spectrum of a substituted acetophenone.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. NMR Data Acquisition:
-
The NMR spectra can be recorded on a spectrometer operating at a suitable frequency for 13C observation (e.g., 125 MHz)[1].
-
The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.
-
A standard proton-decoupled 13C NMR experiment is performed. Key parameters include:
-
Pulse angle (e.g., 30-45°)
-
Relaxation delay (e.g., 2 seconds)
-
Acquisition time (e.g., 1-2 seconds)
-
Number of scans (dependent on sample concentration, typically ranging from several hundred to several thousand)
-
-
The chemical shifts are referenced internally to the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
Processing steps include:
-
Zero-filling to enhance digital resolution.
-
Application of an exponential window function to improve the signal-to-noise ratio.
-
Fourier transformation to convert the time-domain data to the frequency domain.
-
Phase correction to ensure all peaks are in the absorptive mode.
-
Baseline correction to produce a flat baseline.
-
4. Spectral Analysis:
-
The processed spectrum is analyzed by picking the peaks and assigning their chemical shifts.
-
The chemical shifts are compared with literature values or predicted data for the compound of interest and related structures.
-
For complex spectra, 2D NMR experiments such as HSQC and HMBC can be employed for unambiguous assignment of all carbon signals.
References
Mass Spectrometry of 1-(3-Iodo-4-methylphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of 1-(3-Iodo-4-methylphenyl)ethanone and its structural analogs. Due to the limited availability of direct experimental data for this compound, this guide presents a predicted fragmentation pattern based on the analysis of related compounds. This information is crucial for researchers working on the identification and characterization of iodinated organic compounds in various fields, including pharmaceutical development and environmental analysis.
Comparison of Mass Spectra
The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. Below is a comparison of the key mass spectral data for this compound (predicted) and its commercially available analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) and their Interpretation |
| This compound | C₉H₉IO | 260.07 | Predicted: M⁺ at m/z 260, [M-CH₃]⁺ at m/z 245, [M-COCH₃]⁺ at m/z 217, I⁺ at m/z 127 |
| 1-(3-Iodophenyl)ethanone | C₈H₇IO | 246.04 | M⁺ at m/z 246, [M-CH₃]⁺ at m/z 231[1] |
| 1-(4-Iodophenyl)ethanone | C₈H₇IO | 246.05 | M⁺ at m/z 246[2][3][4][5] |
| 1-(4-Methylphenyl)ethanone | C₉H₁₀O | 134.18 | M⁺ at m/z 134, [M-CH₃]⁺ at m/z 119[6] |
| 1-(3-Methylphenyl)ethanone | C₉H₁₀O | 134.18 | M⁺ at m/z 134, [M-CH₃]⁺ at m/z 119[7] |
| 1-(3,4-Dimethylphenyl)ethanone | C₁₀H₁₂O | 148.20 | M⁺ at m/z 148[8] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for aromatic ketones and organoiodine compounds. The primary fragmentation events are predicted to be the loss of a methyl group ([M-CH₃]⁺) and the loss of an acetyl group ([M-COCH₃]⁺). The presence of iodine is expected to yield a prominent peak at m/z 127, corresponding to the iodine cation (I⁺).
Caption: Predicted Fragmentation Pathway of this compound.
Experimental Protocols
Acquiring high-quality mass spectra is fundamental for accurate compound identification. The following outlines a general experimental workflow for the analysis of small organic molecules like this compound using modern mass spectrometry techniques.
Sample Preparation
-
Dissolution: Dissolve a small amount of the analyte (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of both.
-
Dilution: For high-resolution techniques like ESI-TOF, further dilute the sample to a final concentration of approximately 1-10 µg/mL to avoid detector saturation.
Mass Spectrometry Analysis
A variety of mass spectrometry techniques can be employed for the analysis. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for a broader range of molecules.
Typical Parameters for ESI-TOF Mass Spectrometry:
-
Ionization Mode: Positive or negative, depending on the analyte's properties. For acetophenone derivatives, positive ion mode is generally effective.
-
Capillary Voltage: 3.5 - 4.5 kV.[9]
-
Nebulizer Gas (Nitrogen) Pressure: 0.4 - 1.0 bar.[9]
-
Dry Gas (Nitrogen) Flow Rate: 4.0 - 8.0 L/min.[9]
-
Dry Gas Temperature: 180 - 250 °C.[9]
-
Mass Range: m/z 50 - 1500.[9]
-
Data Acquisition: Data is typically acquired in profile mode to ensure high resolution.
Typical Parameters for GC-MS with Electron Ionization (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
GC Column: A non-polar or medium-polarity column (e.g., HP-5ms) is suitable for separating aromatic compounds.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.
Caption: General Experimental Workflow for Mass Spectrometry.
Conclusion
This guide provides a foundational understanding of the expected mass spectral behavior of this compound by comparing it with structurally similar compounds. The predicted fragmentation pattern and the outlined experimental protocols offer a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science, aiding in the identification and characterization of this and other related iodinated compounds. The selective identification of organic iodine compounds using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) can be a powerful tool for discovering new compounds in complex environmental and biological samples.[10][11]
References
- 1. Ethanone, 1-(3-iodophenyl)- | C8H7IO | CID 84449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]
- 3. 4-Iodoacetophenone [webbook.nist.gov]
- 4. 4-Iodoacetophenone [webbook.nist.gov]
- 5. 4-Iodoacetophenone [webbook.nist.gov]
- 6. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(3-methylphenyl)- [webbook.nist.gov]
- 8. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]
- 9. Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Infrared Spectroscopy of 1-(3-Iodo-4-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of 1-(3-Iodo-4-methylphenyl)ethanone against related aromatic ketones, acetophenone and 4-methylacetophenone. The data presented is based on established characteristic infrared absorption frequencies for the functional groups present in these molecules.
Comparison of Key Infrared Absorption Peaks
The following table summarizes the predicted and experimental infrared absorption peaks for this compound and its structural analogs. This data is crucial for identifying the compound and understanding the influence of substituents on the vibrational frequencies of the aromatic ring and the carbonyl group.
| Functional Group | Vibrational Mode | This compound (Predicted) | Acetophenone (Experimental) | 4-Methylacetophenone (Experimental) |
| Carbonyl (C=O) | Stretch | ~1685 cm⁻¹ (Strong) | ~1685 cm⁻¹ (Strong)[1] | ~1680 cm⁻¹ (Strong) |
| Aromatic C-H | Stretch | ~3100-3000 cm⁻¹ (Medium) | ~3100-3000 cm⁻¹ (Medium)[2] | ~3100-3000 cm⁻¹ (Medium) |
| Methyl C-H (Aryl) | Asymmetric Stretch | ~2950 cm⁻¹ (Medium) | - | ~2960 cm⁻¹ (Medium) |
| Symmetric Stretch | ~2870 cm⁻¹ (Medium) | - | ~2870 cm⁻¹ (Medium) | |
| Methyl C-H (Acyl) | Asymmetric Stretch | ~2960 cm⁻¹ (Medium) | ~2960 cm⁻¹ (Medium)[2] | ~2960 cm⁻¹ (Medium) |
| Symmetric Stretch | ~2870 cm⁻¹ (Medium) | ~2870 cm⁻¹ (Medium)[2] | ~2870 cm⁻¹ (Medium) | |
| Aromatic C=C | Stretch | ~1600-1450 cm⁻¹ (Multiple, Medium-Weak) | ~1600-1450 cm⁻¹ (Multiple, Medium-Weak)[2] | ~1600-1450 cm⁻¹ (Multiple, Medium-Weak) |
| C-I | Stretch | ~600-500 cm⁻¹ (Weak-Medium) | - | - |
| Aromatic C-H Bending (Out-of-plane) | Bending | ~850-800 cm⁻¹ (Strong) | ~760 cm⁻¹ and ~690 cm⁻¹ (Strong) | ~820 cm⁻¹ (Strong) |
Note: The predicted values for this compound are based on the typical ranges for the respective functional groups and the expected electronic effects of the substituents. The presence of the electron-donating methyl group and the electron-withdrawing iodo group can slightly shift the exact positions of the absorption bands. The out-of-plane C-H bending pattern is particularly useful for confirming the 1,2,4-trisubstitution pattern on the aromatic ring.
Experimental Protocol: Infrared Spectroscopy of a Solid Ketone (KBr Pellet Method)
This section details the standard procedure for obtaining an infrared spectrum of a solid organic compound, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials:
-
This compound (sample)
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry IR-grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the collar of the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. A vacuum line may be attached to the die to remove trapped air and moisture, resulting in a clearer pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Acquire the infrared spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow from sample identification to the final interpretation of the infrared spectrum.
References
Reactivity Under the Microscope: A Comparative Analysis of 1-(3-Iodo-4-methylphenyl)ethanone and Other Haloacetophenones in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and viability of a synthetic route. Haloacetophenones are versatile building blocks, and understanding their relative reactivity is paramount for optimizing reaction conditions and achieving desired outcomes. This guide provides an objective comparison of the reactivity of 1-(3-Iodo-4-methylphenyl)ethanone with its bromo and chloro analogues in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and available experimental data.
The well-established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energies: C-I < C-Br < C-Cl. This fundamental principle dictates that aryl iodides are generally the most reactive, followed by aryl bromides, and then aryl chlorides. This guide will explore the practical implications of this trend in three seminal cross-coupling reactions vital to pharmaceutical synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker carbon-iodine bond in this compound allows for a faster oxidative addition compared to the bromo and chloro analogues, resulting in higher reaction rates and often allowing for milder reaction conditions.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 4-Iodoacetophenone | Phenylboronic acid | Herrmann–Beller palladacycle | EtOH, MeONa, 60 °C | High (quantitative) | --INVALID-LINK-- |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N2O2/magnetic support | DMA, Na2CO3, 140 °C, 24h | 100% | --INVALID-LINK-- |
| 4-Chloroacetophenone | Arylboronic acids | Benzothiazole-oxime Pd(II) complex | Water, Cs2CO3, 100 °C | Good to Excellent | --INVALID-LINK-- |
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Haloacetophenones. Note: These reactions were not performed under identical conditions and serve to demonstrate the successful coupling of each class of haloacetophenone.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] Similar to the Suzuki coupling, the oxidative addition of the aryl halide is a key step in the catalytic cycle.[3] Consequently, this compound is expected to undergo amination more readily than its bromo and chloro counterparts, often requiring lower catalyst loadings and shorter reaction times. While direct comparative data is scarce, a study on the amination of 3-bromo-4-fluoro-acetophenone demonstrates the feasibility of using bromoacetophenones in this reaction, albeit potentially requiring more forcing conditions than the iodo analogue.
| Aryl Halide | Amine | Catalyst System | Conditions | Yield | Reference |
| 3-Bromo-4-fluoro-acetophenone | Morpholine | Pd(OAc)2 / (2-biphenyl)di-tert-butylphosphine | Toluene, Cs2CO3 | Low (~10%) | --INVALID-LINK-- |
| Aryl Iodides (general) | Various amines | Ni(acac)2 / Phenylboronic ester | Not specified | High (up to 95%) | --INVALID-LINK-- |
| Aryl Chlorides (general) | Various amines | Ni(II)-bipyridine complex / light | Not specified | Efficient | --INVALID-LINK-- |
Table 2: Illustrative Buchwald-Hartwig Amination Reactions. The data highlights the successful amination of different classes of aryl halides, with the general trend suggesting higher reactivity for iodo derivatives.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[4][5] The reaction mechanism also involves an oxidative addition step, making the reactivity of the aryl halide a crucial factor.[6][7] this compound is therefore the most reactive substrate in this class, allowing for coupling under mild conditions. Aryl bromides are also effective, while aryl chlorides typically require more specialized and reactive catalyst systems to achieve good yields.
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield | Reference |
| 4-Iodoacetophenone | Trimethylsilyl acetylene | PdCl2 / CuI / NEt3 / CHCl3 | Visible light | 92% | --INVALID-LINK-- |
| Aryl Bromides (general) | Terminal Alkynes | Pd(PhCN)2Cl2 / P(t-Bu)3 | Room Temperature | Not specified | --INVALID-LINK-- |
| Aryl Chlorides (general) | Terminal Alkynes | Pd2(dba)3 / P(t-Bu)3 | Not specified | Good | --INVALID-LINK-- |
Table 3: Illustrative Sonogashira Coupling Reactions. The data shows successful couplings for various haloarenes, with iodoarenes generally reacting under milder conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which can be adapted for the specific haloacetophenone substrates.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)2 (0.5 mol%) in a suitable solvent (e.g., WEB - Water Extract of Banana, 3 mL) is stirred at room temperature for the required time.[8] Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether, 4 x 10 mL). The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[8]
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with Pd(OAc)2 (as a stock solution in toluene), a suitable phosphine ligand, the aryl halide (1.0 mmol), the amine (1.2 mmol), and a base (e.g., Cs2CO3, 1.4 mmol). Toluene is added, and the vial is sealed and heated to the desired temperature for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The product is then purified by chromatography.
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., triethylamine), Pd(PPh3)2Cl2 (0.02 mmol) and CuI (0.04 mmol) are added. The mixture is stirred at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.[9]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key cross-coupling reactions and a typical experimental workflow.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Comparative Guide to the Biological Activities of 1-(3-Iodo-4-methylphenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of various derivatives synthesized from the parent compound, 1-(3-Iodo-4-methylphenyl)ethanone. While specific experimental data for derivatives of this exact starting material is limited in publicly available literature, this document extrapolates from studies on structurally similar compounds, particularly those bearing iodo and methyl substitutions on the phenyl ring. The guide focuses on key classes of derivatives: chalcones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are frequently synthesized from acetophenone precursors and are known to exhibit a wide range of pharmacological effects.
The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this chemical scaffold, providing insights into potential areas of biological activity and the experimental methods used to assess them.
Overview of Potential Biological Activities
Derivatives of substituted acetophenones, including chalcones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, are well-documented for their diverse biological activities. The presence of a halogen, such as iodine, and an alkyl group, such as methyl, on the phenyl ring can significantly influence the lipophilicity, electronic properties, and steric profile of the molecule, thereby modulating its interaction with biological targets. The primary biological activities explored for these classes of compounds include anticancer, antimicrobial, and anti-inflammatory effects.
Experimental Workflow for Synthesis and Evaluation
The general workflow for investigating the biological activity of these derivatives is outlined below.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Comparative Biological Activity Data
The following tables summarize the biological activities of chalcone, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives with substitutions that are structurally related to a 3-iodo-4-methylphenyl moiety. It is important to note that these are representative examples and the activity of specific derivatives of this compound would require dedicated synthesis and testing.
Table 1: Anticancer Activity of Related Derivatives
| Derivative Class | Substitution Pattern | Cancer Cell Line | Activity (IC50/GI50) | Reference Compound |
| Chalcone | 4'-alkoxy | PC-3, MCF-7 | 8.08 - 13.75 µM[1] | - |
| Chalcone | Chalcone-piperazine-1-carbodithioate | - | Potent antiproliferative activity[1] | - |
| 1,3,4-Oxadiazole | 2,5-disubstituted | A549, C6 | <0.14 - 13.04 µM[2] | Cisplatin[2] |
| 1,3,4-Oxadiazole | Naphthalene hybrids | - | Potential VEGFR-2 inhibitors | - |
| 1,3,4-Thiadiazole | Ciprofloxacin-based | MCF-7, SKOV-3, A549 | 2.79 - 15.7 µM[3] | - |
| 1,3,4-Thiadiazole | Honokiol-based | A549, MDA-MB-231 | 1.62 - 10.21 µM[3] | Honokiol[3] |
Table 2: Antimicrobial Activity of Related Derivatives
| Derivative Class | Substitution Pattern | Microorganism | Activity (MIC) | Reference Compound |
| Chalcone | Hydroxylated | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Broad spectrum activity[4] | - |
| 1,3,4-Thiadiazole | 2-Amino-5-substituted | E. coli, P. aeruginosa, S. faecalis, S. aureus | 126 - 1024 µg/mL[5] | - |
| 1,3,4-Thiadiazole | Chloro-substituted | Various bacteria | Moderate activity | Ampicillin trihydrate |
| 1,3,4-Thiadiazole | Benzimidazole scaffold | P. aeruginosa | 12.5 µg/mL[5] | - |
Signaling Pathways in Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of these heterocyclic compounds. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are common targets. Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers.
Caption: Inhibition of the NF-κB signaling pathway by some 1,3,4-oxadiazole derivatives.
Detailed Experimental Protocols
The following are representative protocols for key biological assays mentioned in this guide.
Anticancer Activity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Inhibition of Protein Denaturation
This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[6][7][8][9][10]
-
Reaction Mixture: Prepare a reaction mixture consisting of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).[9] A control group consists of the BSA solution without the test compound.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.4.[9]
-
Incubation: Incubate the samples at 37°C for 20 minutes.[7]
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.[6][7]
-
Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[6][7]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[7]
Enzyme Inhibition: Catechol-O-Methyltransferase (COMT) Assay
This assay measures the inhibition of COMT, an enzyme involved in the metabolism of catecholamines.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant human S-COMT, MgCl₂, DTT, S-adenosyl-L-methionine (SAM), a fluorescent substrate (e.g., 3-BTD), and varying concentrations of the test compound in a suitable buffer (e.g., PBS pH 7.4).[11]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[12]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 0.4M Sodium Borate, pH 10.0).[12]
-
Detection: Measure the product formation. For a fluorescent assay, this would involve measuring the fluorescence intensity. For a spectrophotometric assay, the absorbance is measured at a specific wavelength (e.g., 344 nm for the O-methylated product of 3,4-dihydroxyacetophenone).[12]
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.
Conclusion
The derivatives of this compound, particularly chalcones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, represent a promising scaffold for the development of new therapeutic agents. The existing literature on analogous structures suggests a high potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of the iodo and methyl groups offers opportunities for fine-tuning the pharmacological properties of these derivatives.
Further research, involving the synthesis and rigorous biological evaluation of a library of these specific derivatives, is warranted to fully elucidate their therapeutic potential and to establish clear structure-activity relationships. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. innpharmacotherapy.com [innpharmacotherapy.com]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. jddtonline.info [jddtonline.info]
- 10. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
X-ray Crystal Structure of 1-(3-Iodo-4-methylphenyl)ethanone Derivatives: A Comparative Guide
A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available experimental X-ray crystal structures for 1-(3-Iodo-4-methylphenyl)ethanone or its direct 3-bromo and 3-chloro analogues. This guide will instead present a comparative analysis of a closely related derivative, 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone, to provide context and demonstrate the principles of crystallographic comparison. We will also discuss the standard experimental protocols involved in such structural determinations.
While direct comparison of the halogenated series is not currently possible due to the absence of published experimental data, the analysis of structurally similar compounds offers valuable insights for researchers in drug development and materials science.
Comparison of Crystallographic Data
To illustrate the data that would be presented in a comparative guide, the crystallographic information for 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone is provided below. Should the crystal structures of the target halogenated compounds become available, a similar table would be constructed to compare key parameters.
| Parameter | 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone[1] |
| Chemical Formula | C₁₅H₁₄O₃S |
| Formula Weight | 274.32 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5555 (12) |
| b (Å) | 10.1981 (11) |
| c (Å) | 22.843 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2692.0 (5) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| R-factor | 0.045 |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from synthesis to data analysis. The general protocol is outlined below.
Synthesis and Crystallization
The synthesis of 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone has been reported, though specific details for the crystallization process for diffraction-quality single crystals can vary.[1] Typically, a suitable solvent or solvent system is chosen in which the compound has moderate solubility. Slow evaporation of the solvent at a constant temperature is a common method to encourage the growth of large, well-ordered crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.
X-ray Data Collection and Structure Refinement
Single crystals are mounted on a goniometer and placed in a stream of X-rays. A modern diffractometer, such as a Bruker SMART APEXII CCD area-detector, is commonly used for data collection.[1] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.
The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². In the case of 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone, the structure was refined to a final R-factor of 0.045.[1]
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule.
Logical Relationship for Halogen Derivative Comparison
This diagram illustrates the logical framework for comparing the crystal structures of halogenated derivatives, which could be applied if the data were available.
References
A Comparative Guide to the Purity Assessment of 1-(3-Iodo-4-methylphenyl)ethanone by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of 1-(3-Iodo-4-methylphenyl)ethanone, a substituted acetophenone derivative. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, ensuring safety and efficacy.[1][2] This document outlines a detailed HPLC method, compares it with alternative technologies, and provides the necessary experimental protocols and data presentation formats to assist researchers in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) Method Protocol
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of organic compounds, including aromatic ketones.[3][4][5] It separates compounds based on their hydrophobicity.[5][6] The following protocol is a robust starting point for the purity assessment of this compound.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification can be confirmed by comparing the retention time with that of a reference standard.
Potential Impurities
While specific impurities depend on the synthetic route, potential related substances for this compound could include:
-
Starting materials: e.g., 3-Iodo-4-methyltoluene
-
Isomers: e.g., 1-(2-Iodo-4-methylphenyl)ethanone
-
By-products from side reactions: e.g., di-iodinated or demethylated species.
-
Degradation products: Formed upon exposure to light, heat, or oxygen.[3]
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, and the nature of the impurities.
| Technique | Principle | Strengths for Purity Assessment | Limitations | Typical Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | - High resolution and sensitivity for quantitative analysis.[7] - Robust and reproducible. - Well-suited for non-volatile and thermally labile compounds. | - Requires chromophores for UV detection. - Does not provide definitive structural information for unknown impurities. | Routine quality control, purity assay, and stability testing. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in the gas phase.[7] | - Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[1][7] - High resolution and sensitivity with a Flame Ionization Detector (FID). | - Not suitable for non-volatile or thermally unstable compounds. - Requires derivatization for some polar compounds. | Analysis of residual solvents and volatile organic impurities.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | - Provides molecular weight information, aiding in the identification of unknown impurities.[9][10] - High sensitivity and selectivity.[2] | - More complex and expensive instrumentation. - Quantitative response can be variable without appropriate standards. | Impurity identification and characterization, especially for unknown peaks.[9][11] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for each analyte.[12] | - Provides both structural and quantitative information.[12][13] - Can be used as a primary method for purity assessment. - Universal detector for molecules with NMR-active nuclei.[13] | - Lower sensitivity compared to chromatographic methods. - Requires highly pure internal standards for absolute quantification. - Complex mixtures can lead to overlapping signals. | Purity determination of reference standards and structural elucidation of impurities.[13][14] |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Experimental workflow for HPLC purity assessment.
Conclusion
For routine purity assessment of this compound, HPLC with UV detection offers a robust, sensitive, and reproducible method for quantifying the main component and known impurities. When unknown impurities are detected, hyphenated techniques such as LC-MS are invaluable for structural elucidation. GC is a complementary technique, essential for the analysis of volatile impurities like residual solvents. qNMR , while less sensitive, provides an excellent orthogonal method for the absolute purity determination of reference materials and for confirming the structure of isolated impurities. A combination of these techniques provides a comprehensive impurity profile, ensuring the quality and safety of the target compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(3-Iodo-4-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on experimental data for yield, regioselectivity, and reaction conditions.
Executive Summary
Two principal synthetic strategies for this compound are presented: the Friedel-Crafts acylation of 2-iodotoluene and the direct iodination of 4-methylacetophenone. While both methods offer viable pathways to the target molecule, they exhibit distinct advantages and disadvantages in terms of product distribution, reagent handling, and overall efficiency. The Friedel-Crafts acylation of 2-iodotoluene directly yields the desired product as a major isomer, simplifying purification. In contrast, the direct iodination of 4-methylacetophenone requires careful control of reaction conditions to achieve the desired regioselectivity.
Comparative Data
| Parameter | Route 1: Friedel-Crafts Acylation of 2-Iodotoluene | Route 2: Direct Iodination of 4-Methylacetophenone |
| Starting Material | 2-Iodotoluene | 4-Methylacetophenone |
| Acylating/Iodinating Agent | Acetyl Chloride | N-Iodosuccinimide (NIS) |
| Catalyst/Acid | Aluminum Chloride (AlCl₃) | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane | Acetonitrile |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | Not specified | 3 hours |
| Yield of desired product | Not specified, but is a major product | 95% |
| Key Advantages | Direct formation of the target compound as a major isomer. | High yield of the desired product. Milder reaction conditions. |
| Key Disadvantages | Formation of isomeric byproducts requiring separation. Use of a strong Lewis acid (AlCl₃) which is moisture sensitive. | Requires a specific and regioselective iodination method. Potential for side reactions if not controlled properly. |
Synthetic Route Analysis
Route 1: Friedel-Crafts Acylation of 2-Iodotoluene
This classical approach utilizes the electrophilic aromatic substitution of 2-iodotoluene with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction proceeds to form a mixture of isomeric products.
The primary products of the Friedel-Crafts acetylation of 2-iodotoluene are 3-iodo-4-methylacetophenone and 4-iodo-3-methylacetophenone.[1] The formation of the desired 3-iodo-4-methyl isomer is favored due to the directing effects of the methyl and iodo substituents on the aromatic ring. However, the separation of these isomers is a critical consideration for this route.
References
Safety Operating Guide
Proper Disposal of 1-(3-Iodo-4-methylphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 1-(3-Iodo-4-methylphenyl)ethanone is classified as a halogenated organic compound and requires disposal as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is critical to avoid skin and eye irritation.[1]
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Viton™). Always check the manufacturer's breakthrough time. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat is required to protect from splashes. |
| Ventilation | All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] |
In case of a spill:
-
Small spills: Absorb with an inert, non-combustible material such as sand or vermiculite.[3] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Large spills: Evacuate the area and follow your institution's emergency spill response procedures.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous-waste disposal contractor.[1] The following steps outline the process for accumulating and preparing the waste for collection.
Experimental Protocol for Waste Segregation and Collection:
-
Container Selection:
-
Obtain a designated, compatible waste container. Polyethylene or glass containers are typically suitable.[3]
-
Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.[4][5]
-
Do not use metal containers, as halogenated compounds can degrade and produce acids that may corrode the metal.[3]
-
-
Waste Segregation:
-
This compound is a halogenated organic compound .[6] It must be collected in a waste stream specifically designated for halogenated organics.[2][4][6]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[2]
-
Avoid mixing with other incompatible waste streams such as strong acids, bases, oxidizers, or heavy metals.[2][7]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".[2][7]
-
The label must include the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[4]
-
If other halogenated solvents are added to the same container, list all constituents and their approximate percentages.[6][7]
-
-
Accumulation:
-
Request for Disposal:
-
Once the container is nearly full (approximately 75-80%), or as per your institution's guidelines, arrange for pickup by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or attaching a specific waste tag.[2]
-
III. Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 1-(3-Iodo-4-methylphenyl)ethanone
Essential Safety and Handling Guide for 1-(3-Iodo-4-methylphenyl)ethanone
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling halogenated organic compounds.[2][3] Butyl or Viton gloves offer superior protection against aromatic compounds and ketones but may be less dexterous.[4][5] PVA gloves are effective against ketones but should not be used with water-based solutions.[4][6][7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times.[2] Ensure it is fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][9] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
Preparation and Weighing
-
Engineering Controls : Conduct all manipulations of the solid compound within a certified chemical fume hood.[8]
-
PPE : Wear all PPE as specified in the table above.
-
Procedure :
-
Designate a specific area within the fume hood for handling the compound.
-
Carefully weigh the required amount of this compound on a tared weigh boat.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.
-
Clean any spills immediately using an appropriate absorbent material.[9]
-
Dissolution and Reaction Setup
-
Solvent Selection : Use the appropriate solvent as dictated by the experimental protocol.
-
Procedure :
-
Add the weighed compound to the reaction vessel inside the fume hood.
-
Slowly add the solvent to the vessel.
-
If heating is required, use a well-controlled heating mantle and ensure the setup is secure.
-
Keep the reaction vessel clearly labeled with the contents and any associated hazards.[10]
-
Post-Reaction Work-up and Purification
-
Handling Solutions : Treat all solutions containing the compound as hazardous.
-
Procedure :
-
Perform all extractions, washes, and other work-up procedures within the fume hood.
-
Be mindful of potential pressure buildup during extractions.
-
For purification via chromatography, ensure the column is set up securely within the fume hood.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste :
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic solvents.[10]
-
Do not mix with non-halogenated waste streams.
-
Container Management
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[10]
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. The containers should be kept closed except when adding waste.
Final Disposal
-
Procedure :
-
Once the waste container is full, arrange for its collection by the institution's environmental health and safety (EHS) department.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Experimental Workflow and Safety Relationships
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Relationship between hazards and control measures.
References
- 1. fishersci.com [fishersci.com]
- 2. calibrechem.com [calibrechem.com]
- 3. hsa.ie [hsa.ie]
- 4. trueppeusa.com [trueppeusa.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. polycohealthline.com [polycohealthline.com]
- 7. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. edvotek.com [edvotek.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



